What is the chemical structure and molecular weight of 5-Fluoro-1-methyl-1H-indene
Title: Structural and Physicochemical Profiling of 5-Fluoro-1-methyl-1H-indene: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist specializing in molecular scaffolds, I frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural and Physicochemical Profiling of 5-Fluoro-1-methyl-1H-indene: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist specializing in molecular scaffolds, I frequently leverage fluorinated indene derivatives to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 5-Fluoro-1-methyl-1H-indene is a critical building block, merging the conformational rigidity of the indene core with the unique electronic and steric properties of fluorine[1]. This whitepaper elucidates its chemical structure, molecular weight, and the mechanistic rationale behind its utility in medicinal chemistry, specifically focusing on its role in kinetic isotope effect (KIE) studies and as a precursor for anti-inflammatory agents.
Chemical Structure and Physicochemical Causality
The molecular formula of 5-Fluoro-1-methyl-1H-indene is C₁₀H₉F [1]. The architecture consists of a bicyclic indene core—a benzene ring fused to a cyclopentadiene ring—decorated with two critical functional modifications:
C1 Methyl Group: The introduction of a methyl group at the C1 position creates a stereocenter (in the 1H-indene tautomer). The (S)-enantiomer (CAS: 170941-14-7) is heavily utilized in asymmetric catalysis and targeted drug design due to its specific spatial orientation, which is critical for binding affinity in biological targets[1].
C5 Fluorine Substitution: Fluorination at the 5-position fundamentally alters the electron density of the aromatic ring. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, while its lone pairs provide a resonance-donating effect. In drug design, this specific substitution is strategically used to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 site, while minimally impacting the van der Waals radius compared to a hydrogen atom[1].
Table 1: Quantitative Physicochemical Data
To facilitate rapid comparison for assay development, the core quantitative metrics of 5-Fluoro-1-methyl-1H-indene are summarized below[1][2]:
Mechanistic Insights: 1,3-Hydron Transfer Dynamics
Understanding the reactivity of 5-Fluoro-1-methyl-1H-indene requires analyzing its tautomeric behavior. The compound is highly valued in physical organic chemistry for studying base-catalyzed 1,3-hydrotropic rearrangements[3].
The reaction rate of this 1,3-proton shift correlates directly with the electronic effect of the C5 substituent. The fluorine atom modulates the acidity of the protons on the cyclopentadiene ring. By utilizing a tertiary amine catalyst, researchers can induce a proton transfer that shifts the double bond, providing a quantifiable metric of molecular stability and reactivity[3].
To validate the structural dynamics of 5-Fluoro-1-methyl-1H-indene, kinetic profiling is required. The following protocol outlines a self-validating system for measuring the 1,3-hydron transfer rate, ensuring high data integrity through orthogonal validation.
Step-by-Step Methodology:
Substrate Preparation & Baseline Establishment:
Action: Dissolve enantiomerically pure (S)-5-Fluoro-1-methyl-1H-indene in anhydrous o-dichlorobenzene to achieve a standard concentration of 0.1 M. Record the initial optical rotation.
Causality:o-Dichlorobenzene is selected because it provides a stable, non-nucleophilic, polar aprotic environment that dissolves both the substrate and catalyst without participating in or quenching the proton transfer[3].
Catalyst Introduction:
Action: Inject 1,4-diazabicyclo[2.2.2]octane (DABCO) to a final concentration of 0.01 M. Maintain the reaction vessel strictly at 20°C using a Peltier-cooled polarimeter cell.
Causality: DABCO acts as a sterically unhindered, non-nucleophilic base. It efficiently abstracts the proton without inducing unwanted side reactions (e.g., nucleophilic attack on the fluorinated ring)[3].
Kinetic Monitoring (Self-Validating Step):
Action: Monitor the reaction continuously via polarimetry (isotopic quasi-racemate method). Parallelly, extract 50 µL aliquots every 10 minutes for ¹H NMR analysis.
Causality: Relying on a single detection method introduces blind spots. Polarimetry tracks the decay of optical activity as the chiral center is disrupted during the 1,3-shift, while ¹H NMR physically confirms the migration of the double bond, ensuring the optical decay is due to the intended rearrangement and not degradation[3].
Kinetic Isotope Effect (KIE) Determination:
Action: Repeat steps 1-3 using the deuterated analog, (-)-(R)-5-fluoro-1-methyl(1,3-²H₂)indene. Calculate the primary deuterium KIE by dividing the rate constant of the hydrogenated species by the deuterated species.
Causality: A calculated KIE between 5.57 and 8.56 confirms that the carbon-hydrogen bond cleavage is the rate-determining step, validating the mechanistic model predicted by the Melander-Westheimer postulate[3].
Workflow Visualization
The following diagram maps the logical progression of the kinetic profiling workflow, highlighting the orthogonal validation steps necessary for a robust assay.
Fig 1: Experimental workflow for determining the kinetic isotope effect of 1,3-hydron transfer.
An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-indene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-1-methyl-1H-indene is a fluorinated derivative of indene that has garnered significant interest within the scientific community, particula...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-methyl-1H-indene is a fluorinated derivative of indene that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the indene scaffold can profoundly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Fluoro-1-methyl-1H-indene, detailed synthetic considerations, and an exploration of its potential applications, with a particular focus on its relevance in drug discovery and development.
Introduction: The Significance of Fluorinated Indenes
Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a versatile scaffold in organic synthesis. The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can dramatically alter a molecule's properties. Fluorine's high electronegativity can modulate the electronic environment of the indene ring system, impacting its reactivity and potential interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance the metabolic stability of drug candidates, a crucial parameter in pharmaceutical development. The methyl group at the 1-position introduces a chiral center, leading to stereoisomers with potentially distinct biological activities. Notably, the (S)-enantiomer of 5-Fluoro-1-methyl-1H-indene is of particular interest in drug design.[1] This compound is structurally related to sulindac, a non-steroidal anti-inflammatory drug (NSAID), further highlighting its potential in medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 5-Fluoro-1-methyl-1H-indene is fundamental for its application in research and development.
Physical Properties
While experimentally determined data for 5-Fluoro-1-methyl-1H-indene is not extensively published, the following table summarizes its key known and predicted physical characteristics.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the cyclopentene ring, the methine proton at the chiral center, and the methyl protons. The coupling of these protons with the fluorine atom will result in characteristic splitting patterns.
¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit coupling (¹JCF, ²JCF, etc.), providing valuable structural information.[1] The chemical shifts will be influenced by the electronic effects of the fluorine and methyl substituents.[5]
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] For 5-Fluoro-1-methyl-1H-indene, a single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring. For instance, the ¹⁹F NMR chemical shift for methyl 5-fluoro-1H-indene-3-carboxylate in CDCl₃ is reported to be -116.4 ppm.[4]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and cyclopentene rings, and a strong C-F stretching vibration.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.18 m/z). The fragmentation pattern will provide further structural information, with characteristic losses of methyl and other fragments.[8]
Chemical Properties and Reactivity
The chemical behavior of 5-Fluoro-1-methyl-1H-indene is dictated by the interplay of the indene core, the electron-withdrawing fluorine atom, and the methyl group.
Reactivity of the Indene Scaffold
The indene system can participate in a variety of chemical transformations:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution being influenced by the directing effects of the fused ring and the fluorine atom.[3]
Nucleophilic Addition: The double bond in the cyclopentene ring is susceptible to nucleophilic addition reactions.[3]
Polymerization: Indene and its derivatives are known to undergo polymerization.
Influence of the Fluorine Substituent
The fluorine atom significantly modulates the reactivity of the indene ring:
Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. It also has a weak, resonance-donating effect (+M).
Directing Effects: The interplay of these effects will direct incoming electrophiles to specific positions on the aromatic ring.
Stability and Storage
5-Fluoro-1-methyl-1H-indene is generally stable under standard laboratory conditions.[3] However, like many organic compounds, it may be sensitive to strong acids, bases, and oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, and at a cool temperature (e.g., 2-8°C).[9]
Synthesis of 5-Fluoro-1-methyl-1H-indene
The synthesis of 5-Fluoro-1-methyl-1H-indene, particularly the enantiomerically pure (S)-form, involves multi-step sequences that require careful control of reaction conditions. A general synthetic strategy is outlined below, based on established methods for related indene derivatives.
General Synthetic Approach
A plausible synthetic route could commence from a commercially available fluorinated indanone derivative. The introduction of the methyl group at the 1-position can be achieved through various methods, such as a Grignard reaction followed by dehydration.
Toxicity profile and safety data sheet for 5-Fluoro-1-methyl-1H-indene
Toxicity Profile and Safety Data Sheet for 5-Fluoro-1-methyl-1H-indene: A Comprehensive Technical Guide Executive Summary As the pharmaceutical industry increasingly relies on halogenated scaffolds to modulate pharmacoki...
Author: BenchChem Technical Support Team. Date: April 2026
Toxicity Profile and Safety Data Sheet for 5-Fluoro-1-methyl-1H-indene: A Comprehensive Technical Guide
Executive Summary
As the pharmaceutical industry increasingly relies on halogenated scaffolds to modulate pharmacokinetics and target binding, 5-Fluoro-1-methyl-1H-indene has emerged as a critical building block. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac, this fluorinated indene derivative is highly valued in modern medicinal chemistry, particularly in the synthesis of targeted protein degradation (PROTAC) ligands and novel anti-inflammatory agents[1].
However, the introduction of a fluorine atom at the C5 position significantly alters the molecule's electron density and lipophilicity. As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a regulatory checklist, but as a mechanistic puzzle. Understanding how this compound behaves in biological systems and under ambient storage conditions is paramount to preventing downstream late-stage drug failures and ensuring laboratory safety.
Physicochemical & Structural Identity
Before assessing toxicity, we must establish the precise structural parameters of the compound. The presence of a chiral center at the C1 position means the compound exists as distinct enantiomers, which can exhibit divergent biological activities and metabolic fates.
Table 1: Physicochemical and Identification Metrics
The toxicity of 5-Fluoro-1-methyl-1H-indene is primarily dictated by the reactivity of the indene core, modulated by the electron-withdrawing nature of the fluorine atom.
Hepatotoxicity & Bioactivation: Indene derivatives are notorious for undergoing cytochrome P450-mediated epoxidation at the C2-C3 double bond. This metabolic pathway yields reactive arene oxides that can act as electrophilic traps for cellular nucleophiles (e.g., glutathione) or DNA bases. While the C5-fluorine atom blocks certain aromatic hydroxylation pathways, it can inadvertently shunt metabolism toward these reactive epoxide intermediates, necessitating rigorous hepatic screening.
Genotoxicity: Because of the potential for epoxide formation, assessing the mutagenic risk of this compound is non-negotiable. The compound must be evaluated for its ability to induce point mutations—both base-pair substitutions and frameshifts—using bacterial reverse mutation assays[4].
Safety Data Sheet (SDS) Core Directives
Handling 5-Fluoro-1-methyl-1H-indene requires strict adherence to Globally Harmonized System (GHS) protocols due to its volatility and reactive double bond.
Table 2: GHS Safety Data Sheet (SDS) Parameters
Hazard Category
GHS Classification & Directives
Health Hazards
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
PPE Requirements
Category III. Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and Type A respiratory protection when handled outside a fume hood.
| Storage & Stability | Flammable/Reactive. Store at 2-8°C under an inert gas (Argon/Nitrogen). The C2-C3 double bond is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen. |
Experimental Protocols: Self-Validating Systems
To empirically validate the safety profile of 5-Fluoro-1-methyl-1H-indene, we employ a multiphasic screening workflow. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.
Causality: To evaluate acute cellular toxicity, we utilize the CellTiter-Glo assay. Unlike tetrazolium-based assays (e.g., MTT) which rely on variable enzymatic reduction, CellTiter-Glo directly quantifies intracellular ATP—a universal indicator of metabolically active cells[5][6]. The homogeneous "add-mix-measure" format induces rapid cell lysis and inhibits endogenous ATPases, ensuring the luminescent signal is strictly proportional to the viable cell count[5].
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare a 10-point dose-response curve of 5-Fluoro-1-methyl-1H-indene (0.1 µM to 100 µM) in culture media (final DMSO concentration <0.1%). Treat cells for 48 hours.
Reagent Addition: Equilibrate the plate and the CellTiter-Glo Reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[6].
Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantitation: Record luminescence using a multimode microplate reader.
Validation Checkpoint: The assay is only valid if the vehicle control (0.1% DMSO) shows consistent viability and the positive control (e.g., 1 µM Staurosporine) demonstrates >90% ATP depletion. The Z'-factor of the plate must exceed 0.5.
Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Causality: To detect DNA-reactive pro-mutagens, we follow OECD Test Guideline 471[7][8]. The assay utilizes histidine-dependent Salmonella typhimurium strains. Crucially, the assay is conducted with an Aroclor 1254-induced rat liver S9 fraction. The S9 mix provides the hepatic enzymes required to bioactivate 5-Fluoro-1-methyl-1H-indene into its putative epoxide metabolites, allowing us to distinguish between direct-acting mutagens and pro-mutagens[4][9].
Step-by-Step Methodology:
Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth until they reach a density of
1−2×109
cells/mL.
Metabolic Activation: Prepare the S9 mix containing 10% (v/v) rat liver S9 fraction, NADP+, and glucose-6-phosphate in a phosphate buffer.
Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of the bacterial suspension, 50 µL of the test compound (various concentrations), and 500 µL of the S9 mix (or buffer for non-activated controls)[9].
Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48 to 72 hours.
Analysis: Count the number of revertant colonies per plate.
Validation Checkpoint: Spontaneous revertant colonies in the vehicle control must fall within the laboratory's historical baseline. Positive controls (e.g., 2-Aminoanthracene for S9-dependent activation) must yield a statistically significant (>3-fold) increase in revertants[10].
Mandatory Visualization
Fig 1: Multiphasic safety and toxicity screening workflow for fluorinated indene derivatives.
Structural Elucidation and Crystallographic Profiling of (S)-5-Fluoro-1-methyl-1H-indene
Executive Summary (S)-5-Fluoro-1-methyl-1H-indene (CAS: 170941-14-7) is a highly specialized fluorinated indene derivative that has emerged as a critical chiral building block in modern medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-5-Fluoro-1-methyl-1H-indene (CAS: 170941-14-7) is a highly specialized fluorinated indene derivative that has emerged as a critical chiral building block in modern medicinal chemistry and materials science[1]. Characterized by a fused bicyclic system, a stereogenic center at the C1 position, and a strategically placed fluorine atom at C5, this molecule presents unique stereoelectronic properties[1]. Understanding its precise 3D conformation through X-ray crystallography is paramount for its downstream application in structure-based drug design, particularly in the development of cyclooxygenase inhibitors (analogous to sulindac) and novel targeted protein degradation (PROTAC) scaffolds[1],[2].
This whitepaper provides an in-depth technical analysis of the molecule's structural chemistry, detailing self-validating methodologies for its synthesis, crystallization, and crystallographic resolution.
Molecular Architecture & Stereoelectronic Profile
The 3D structure of (S)-5-Fluoro-1-methyl-1H-indene is defined by the interplay between its rigid aromatic core and its chiral aliphatic domain.
The Indene Core: The molecule consists of a planar benzene ring fused to a five-membered cyclopentadiene-like ring[1]. This rigid scaffold restricts conformational flexibility, making it an excellent pharmacophore for fitting into narrow enzymatic binding pockets.
C1 Stereocenter: The introduction of a methyl group at the C1 position breaks the planar symmetry of the indene system, creating a chiral center. The (S)-configuration is critical; biological target engagement is highly stereospecific, and the spatial trajectory of this methyl group dictates ligand-receptor complementarity[1].
C5 Fluorination: The fluorine atom at the C5 position exerts a profound stereoelectronic effect. Through strong inductive electron withdrawal (-I effect) and resonance donation (+R effect), it alters the electron density of the aromatic ring[1]. This modification not only enhances the molecule's lipophilicity but also significantly improves metabolic stability by blocking cytochrome P450-mediated oxidation at this highly reactive site.
Quantitative Physicochemical & Crystallographic Data
To facilitate crystallographic studies and downstream formulation, the foundational physicochemical properties of the compound must be established. The table below summarizes the critical quantitative data driving its solid-state behavior.
Parameter
Value
Analytical Significance
Molecular Formula
C₁₀H₉F
Defines theoretical electron density for X-ray phase solution[1].
Molecular Weight
148.18 g/mol
Utilized for calculated density (Dx) in crystal packing[3].
Exact Mass
148.0688 Da
Target for high-resolution mass spectrometry (HRMS) validation[3].
Low solubility dictates the use of organic solvents for crystal growth[1].
Expected Crystal System
Orthorhombic / Monoclinic
Typical for enantiopure chiral molecules lacking a center of inversion.
Expected Space Group
P2₁2₁2₁ or P2₁
Non-centrosymmetric space groups required for the pure (S)-enantiomer.
Self-Validating Methodologies for Structural Determination
The transition from a synthesized compound to a fully resolved 3D crystal structure requires rigorous, self-validating protocols to ensure the integrity of the spatial data.
Protocol 3.1: Asymmetric Synthesis and Chiral Validation
To obtain crystallographic data that accurately reflects the biologically relevant (S)-enantiomer, the synthesis must be highly stereoselective.
Electrophilic Fluorination: React the indene precursor with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)[1].
Causality: Selectfluor is chosen for its high site-selectivity and mild reaction conditions, which prevent unwanted over-fluorination or polymerization of the electron-rich indene system.
Asymmetric Methylation: Introduce the C1 methyl group utilizing catalytic asymmetric methods (e.g., chiral transition metal catalysis)[1].
Causality: The chiral ligand creates a sterically demanding microenvironment that lowers the activation energy exclusively for the (S)-transition state, heavily favoring the desired enantiomer.
Self-Validation (Chiral Chromatography): Prior to crystallization, the product must be isolated and analyzed via chiral high-performance liquid chromatography (HPLC)[1].
Validation Loop: An enantiomeric excess (ee) of >99% must be confirmed. If the sample contains trace (R)-enantiomer, it may preferentially crystallize as a racemic co-crystal (centrosymmetric space group), completely invalidating the structural analysis of the pure (S)-form.
Protocol 3.2: Single-Crystal Growth and X-Ray Diffraction
Because the melting point is relatively low (50–60 °C)[1], the crystal lattice is fragile. Standard solvent evaporation often yields twinned or disordered crystals.
Vapor Diffusion Crystallization: Dissolve the enantiopure compound in a minimal volume of a volatile "good" solvent (e.g., diethyl ether). Place this open vial inside a larger, sealed chamber containing an anti-solvent (e.g., pentane).
Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow kinetics is critical for growing defect-free, single crystals suitable for high-resolution diffraction.
Cryo-Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a micro-loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream.
Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances the resolution of high-angle reflections and prevents the volatile crystal from degrading under the X-ray beam.
Diffraction and Phase Solution: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine anisotropically (SHELXL).
Validation Loop: The absolute stereochemistry must be validated by calculating the Flack parameter. A Flack parameter near 0 (with a standard uncertainty < 0.1) definitively confirms the (S)-configuration in the solid state.
Fig 1. Self-validating crystallographic workflow for 3D structural elucidation.
Strategic Applications in Drug Development
The precise 3D structural data of (S)-5-Fluoro-1-methyl-1H-indene unlocks several advanced applications in pharmaceutical development:
Anti-Inflammatory Therapeutics: The compound serves as a structural analog to sulindac, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The crystallographic data allows computational chemists to perform precise docking studies against cyclooxygenase (COX) enzymes, optimizing the ligand-receptor fit.
Targeted Protein Degradation (PROTACs): Future directions for this scaffold heavily involve its integration into PROTAC systems[1],[2]. The indene core acts as a rigid, lipophilic anchor that can be functionalized to bind specific disease-causing proteins, subsequently recruiting E3 ligases for ubiquitination and degradation. The (S)-configuration ensures the optimal spatial trajectory of the linker connecting the two functional ends of the PROTAC.
Fig 2. Synthetic pipeline from indene scaffold to targeted protein degradation applications.
Thermodynamic Stability of Fluorinated Indene Compounds: Mechanistic Insights and Applications in Drug Development
Abstract The incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. For indene derivatives—bicyclic hydrocarbons with profound pharmacological poten...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. For indene derivatives—bicyclic hydrocarbons with profound pharmacological potential—fluorination dramatically alters their physicochemical landscape. This technical guide explores the thermodynamic stability, metabolic resistance, and synthetic methodologies associated with fluorinated indenes. By synthesizing physical organic chemistry principles with field-proven experimental protocols, this whitepaper provides researchers with an authoritative framework for designing, synthesizing, and validating fluorinated indene compounds.
Introduction: The Indene Scaffold and the Fluorine Effect
Indene derivatives are privileged structures in drug discovery, forming the core of numerous biologically active molecules, including the non-steroidal anti-inflammatory drug sulindac[1]. However, the native indene scaffold is often susceptible to rapid oxidative metabolism and chemical degradation.
The strategic introduction of a fluorine atom—characterized by its high electronegativity, small van der Waals radius, and low polarizability—fundamentally rewrites the thermodynamic and kinetic profile of the indene ring. Fluorination can occur at the aromatic positions (C4–C7) or the aliphatic/cyclopentadiene positions (C1–C3), each imparting distinct stability profiles. Understanding the causality between fluorine's electronic effects and the resulting macroscopic stability is critical for rational drug design.
Thermodynamic Foundations of the C-F Bond in Indenes
The thermodynamic stability of fluorinated indenes is primarily governed by the extraordinary strength of the Carbon-Fluorine (C–F) bond, which is the strongest single bond to carbon in organic chemistry.
Bond Dissociation Energy and Ionic Character
The stability of the C–F bond arises from the high electronegativity of fluorine (3.98 on the Pauling scale), which induces a significant ionic character in the covalent bond. This electrostatic attraction between the partially positive carbon (
δ+
) and the partially negative fluorine (
δ−
) shortens the bond and increases its Bond Dissociation Energy (BDE)[2]. For instance, replacing an aryl C–H bond (BDE
≈
113 kcal/mol) with a C–F bond (BDE
≈
126 kcal/mol) provides a massive thermodynamic sink, rendering the molecule highly resistant to homolytic cleavage[3].
Kinetic Inertness
Beyond raw bond strength, fluorine substituents act as weak Lewis bases, and the fluoride ion is a notoriously poor leaving group in non-polar environments. This combination results in high kinetic inertness, protecting the indene core from unwanted nucleophilic attacks under physiological conditions[2].
Table 1: Comparative Thermodynamic and Electronic Properties
Property
Unfluorinated Indene (C–H)
Fluorinated Indene (C–F)
Mechanistic Impact on Stability
Bond Dissociation Energy
~113 kcal/mol (Aryl)
~126 kcal/mol (Aryl)
Prevents homolytic bond cleavage and thermal degradation.
HOMO Energy
Higher (e.g., -6.14 eV)
Lower (e.g., -7.26 eV)
Reduces
π
-electron density, increasing resistance to electrophilic oxidation.
Bond Length
~1.09 Å
~1.35 Å
Provides steric shielding without significant structural distortion.
Leaving Group Ability
N/A
Poor (Fluoride)
Imparts kinetic inertness against substitution reactions.
Data synthesized from physical organic benchmarks of fluorinated arenes[3].
Metabolic Stability and Pharmacokinetics
In drug development, the primary cause of attrition is poor pharmacokinetics, often driven by Cytochrome P450 (CYP450) mediated oxidation. The thermodynamic stability of the C–F bond directly translates to enhanced metabolic stability.
Blocking CYP450 Oxidation
CYP450 enzymes typically oxidize electron-rich aromatic rings or abstract hydrogen atoms from aliphatic carbons. Fluorination of the indene scaffold achieves two metabolic defenses:
Direct Blocking: Replacing a metabolically labile C–H bond with a C–F bond increases the transition state energy for oxidation, effectively reducing the catalytic rate (
kcat
) of the enzyme[3].
Electronic Deactivation: Fluorine's strong
σ
-inductive electron-withdrawing effect lowers the Highest Occupied Molecular Orbital (HOMO) energy of the entire indene
π
-system. This makes adjacent, non-fluorinated positions less susceptible to electrophilic attack by the high-valent iron-oxo species in CYP450 active sites[3].
Figure 1: Comparative metabolic pathways demonstrating how fluorination alters the thermodynamic transition state of CYP450 oxidation.
Potential Liabilities: "The Dark Side" of Fluorination
While fluorination generally enhances stability, researchers must be acutely aware of specific structural contexts where the C–F bond becomes a liability. Understanding these exceptions is critical for E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in drug design.
Defluorination and HF Elimination
If fluorine is installed at an aliphatic position of the indene ring (e.g., C1 or C2) adjacent to an acidic
α
-proton or an intramolecular nucleophile, the molecule may suffer from chemical instability.
E1cB Elimination: A
β
-fluoro carbonyl compound (e.g., a fluorinated 1-indanone) with an acidic
α
-proton can readily undergo elimination to release toxic Hydrogen Fluoride (HF)[4].
Nucleophilic Displacement: Monofluoroalkyl groups can be displaced via
SN2
reactions if an intramolecular nucleophile is present, leading to the release of free fluoride, which carries risks of skeletal fluorosis[4].
Expert Insight: To mitigate these risks, medicinal chemists often utilize gem-difluorination or ensure that aliphatic fluorines are sterically hindered or devoid of adjacent acidic protons.
Synthetic Methodologies & Experimental Protocols
Synthesizing fluorinated indenes requires overcoming the high hydration energy of fluoride and its dual nature as both a base and a nucleophile. Transition-metal catalysis, particularly utilizing Gold (Au) and Iodine (I) species, has revolutionized this space[5][6].
Gold-Catalyzed Tandem Synthesis of Fluoroindenes
Gold catalysis is highly effective for activating carbon-carbon multiple bonds toward nucleophilic attack. A landmark protocol involves a gold-catalyzed three-component tandem reaction between allene esters, Selectfluor (an electrophilic fluorine source), and water to yield fluorinated indenes[5].
Figure 2: Workflow for the Gold-catalyzed tandem synthesis of fluorinated indenes.
Step-by-Step Protocol: Gold-Catalyzed Synthesis
This protocol is designed as a self-validating system to ensure high yield and regioselectivity.
Reagents & Materials:
Allene ester substrate (1.0 equiv)
Selectfluor (2.0 equiv)
AuCl (5 mol%)
AgOTf (5 mol%)
Water (20 equiv)
Solvent: Acetonitrile (
CH3CN
)
Procedure:
Catalyst Generation (Causality Check): In an oven-dried Schlenk flask under an argon atmosphere, combine AuCl (5 mol%) and AgOTf (5 mol%) in
CH3CN
. Stir for 10 minutes.
Why this step matters: AgOTf abstracts the chloride from AuCl, precipitating AgCl and generating the highly carbophilic, active cationic Au(I) species necessary for allene activation[5].
Substrate Addition: Add the allene ester (1.0 equiv) and water (20 equiv) to the reaction mixture.
Fluorination Initiation: Add Selectfluor (2.0 equiv) in one portion.
Why this step matters: Selectfluor serves a dual purpose. It acts as an oxidant to drive the Au(I)/Au(III) catalytic cycle and serves as the electrophilic fluorine source for the final C–F bond formation[5].
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the complete consumption of the allene ester (typically 4–12 hours).
Quench and Extraction: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Validation and Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/EtOAc gradient).
Self-Validation: Confirm the structure and the presence of the C–F bond using
19F
NMR (looking for the characteristic chemical shift of the fluoroindene) and
13C
NMR (verifying the C–F scalar coupling constants, typically
1JCF≈240−260
Hz).
Conclusion
The thermodynamic stability of fluorinated indene compounds is a product of fundamental quantum mechanics—specifically, the high electronegativity and low polarizability of fluorine that forge the exceptionally strong C–F bond. By strategically deploying fluorine, researchers can lower HOMO energies, block CYP450 metabolic pathways, and drastically improve the pharmacokinetic profiles of indene-based therapeutics. However, this power must be wielded with an understanding of physical organic chemistry to avoid the "dark side" of fluorination, such as toxic defluorination. Supported by robust synthetic methodologies like gold-catalyzed tandem reactions, the development of fluorinated indenes remains a highly fertile ground for modern drug discovery.
References
Gold-Catalyzed Simultaneous Formation of C–C, C=O, and C–F bonds in the Presence of Selectfluor: A Synthesis of Fluoroindenes from Allene Esters
The Journal of Organic Chemistry - ACS Publications[Link]
DFT Studies on Ni-Mediated C–F Cleavage for the Synthesis of Cyclopentadiene Derivatives
Frontiers in Chemistry[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
PMC - National Institutes of Health[Link]
The Dark Side of Fluorine
PMC - National Institutes of Health[Link]
Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio- and Stereoselective Synthesis of Allyl Difluorides
PMC - National Institutes of Health[Link]
The Strategic Role of 5-Fluoro-1-methyl-1H-indene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Indenes in Advanced Synthesis The indene framework is a cornerstone in the architecture of numerous biologically active molecules and advanced materials.[1] Its presence in phar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of Fluorinated Indenes in Advanced Synthesis
The indene framework is a cornerstone in the architecture of numerous biologically active molecules and advanced materials.[1] Its presence in pharmaceuticals, agrochemicals, and as ligands in catalysis underscores its synthetic versatility. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This has led to a surge in the development of fluorinated building blocks. 5-Fluoro-1-methyl-1H-indene emerges as a precursor of significant interest, combining the foundational indene scaffold with the influential properties of a fluorine substituent and a stereocenter at the 1-position.
This technical guide provides an in-depth exploration of the synthesis and application of 5-Fluoro-1-methyl-1H-indene, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral characteristics of a precursor is paramount for its effective use in synthesis.
Property
Value
Molecular Formula
C₁₀H₉F
Molecular Weight
148.18 g/mol
CAS Number
170941-20-5
Appearance
Expected to be a colorless to pale yellow liquid or low-melting solid
Spectroscopic data is predicted based on the closely related compound, Methyl 5-fluoro-1H-indene-3-carboxylate, and general principles of NMR spectroscopy.[4]
Methyl Carbon (C1-CH₃): ~15Methylene Carbon (C3): ~37Alkene and Aromatic Carbons: 108-148 (multiple signals, with C-F couplings)
¹⁹F NMR (CDCl₃)
-115 to -120
Synthetic Protocol: Preparation of 5-Fluoro-1-methyl-1H-indene
The synthesis of 5-Fluoro-1-methyl-1H-indene can be approached through various established methods for indene synthesis. The following protocol is an adaptation based on known procedures for related fluoro-substituted indene compounds.[1]
Workflow for the Synthesis of 5-Fluoro-1-methyl-1H-indene
Caption: Synthetic workflow for 5-Fluoro-1-methyl-1H-indene.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Fluoropropiophenone
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.
After stirring for 15 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield 4-fluoropropiophenone.
Step 2: Synthesis of 1-(4-Fluorophenyl)propan-1-ol
Dissolve 4-fluoropropiophenone (1.0 eq) in methanol in a round-bottom flask.
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
Stir the reaction mixture at room temperature for 2-4 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-fluorophenyl)propan-1-ol, which can often be used in the next step without further purification.
Step 3: Synthesis of 5-Fluoro-1-methyl-1H-indene
Add 1-(4-fluorophenyl)propan-1-ol (1.0 eq) to polyphosphoric acid (PPA) at room temperature.
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and pour it onto crushed ice.
Extract the product with diethyl ether or a similar organic solvent.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent and purify the crude 5-Fluoro-1-methyl-1H-indene by vacuum distillation or column chromatography.
Applications in Organic Synthesis
5-Fluoro-1-methyl-1H-indene is a versatile precursor for a range of synthetic transformations, primarily through the reactivity of its allylic proton at the C1 position and the diene system of the five-membered ring.
Formation and Reactivity of 5-Fluoro-1-methyl-1H-indenyl Lithium
The acidic proton at the C1 position can be readily abstracted by a strong base to form the corresponding indenyl anion. This nucleophile can then be used in a variety of carbon-carbon bond-forming reactions.[5]
Dissolve 5-Fluoro-1-methyl-1H-indene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. A color change is typically observed, indicating anion formation.
Stir the solution at -78 °C for 1 hour.
Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone, 1.1 eq) dropwise at -78 °C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent and purify the product by column chromatography.
Causality Behind Experimental Choices:
Anhydrous Conditions: Organolithium reagents are highly reactive towards water and protic solvents.
Low Temperature (-78 °C): The indenyl lithium is thermally sensitive, and low temperatures prevent side reactions and decomposition.
Choice of Base: n-Butyllithium is a sufficiently strong, non-nucleophilic base for the deprotonation of indene.
Workflow for Indenyl Lithium Chemistry
Caption: General workflow for the synthesis of functionalized indenes.
Cycloaddition Reactions
The indene scaffold can participate as a diene in Diels-Alder reactions, providing access to complex polycyclic frameworks.[6] The electron-donating methyl group and the electron-withdrawing fluorine atom can influence the regioselectivity and stereoselectivity of these cycloadditions.
In a sealed tube, dissolve 5-Fluoro-1-methyl-1H-indene (1.0 eq) and a suitable dienophile (e.g., maleic anhydride, 1.0 eq) in a high-boiling solvent such as toluene or xylene.
Heat the mixture to 110-140 °C for 24-48 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purify the resulting cycloadduct by recrystallization or column chromatography.
The Influence of Fluorine in Medicinal Chemistry
The presence of a fluorine atom on the aromatic ring of the indene core can significantly impact the properties of downstream molecules.[7][8]
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[7]
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
5-Fluoro-1-methyl-1H-indene is a valuable and versatile precursor for the synthesis of a wide array of complex organic molecules. Its strategic use allows for the introduction of a fluorinated indene moiety, which can impart desirable properties in the context of drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors.
References
Google Patents. (2012). New method for preparing fluoro-substituted indene compound. CN101805241B.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions involving fluoride ion. Part 39. Reactions of perfluorinated dienes with oxygen and sulphur nucleophiles. RSC Publishing.
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra.
Journal of the American Chemical Society. (2011).
Research and Reviews. (2024).
The Role of Fluorinated Indoles in Pharmaceutical Synthesis. (2025, October 8).
Raines Lab. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo.
Chemical Science (RSC Publishing). (n.d.). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides.
PMC. (2021). Fluorination Reactions at a Platinum Carbene Complex: Reaction Routes to SF3, S(=O)F and Fluorido Complexes.
PMC. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics.
ResearchGate. (2024). Synthesis and crystal structure of 5-fluoro- 1-methyl-2-oxo-3-(2-oxochroman-4-yl)
Semantic Scholar. (n.d.). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions.
ACS Publications. (n.d.). Cycloaddition reactions of indenes. 1. Adducts of 1H-indene-3-carboxylic acid with ethylenic dienophiles | The Journal of Organic Chemistry.
ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
RSC Publishing. (n.d.). and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions.
the University of Bath's research portal. (2016). Investigations into the reactivity of lithium indenyl with alpha diimines with chlorinated backbones and formation of related functional ligands and metal complexes.
The Strategic Application of 5-Fluoro-1-methyl-1H-indene in Modern Drug Discovery: A Technical Guide
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] These modifications can lead to significant improvements in a compound's overall pharmacokinetic and pharmacodynamic profile.[4]
The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged scaffold found in numerous biologically active compounds.[5] When functionalized with a fluorine atom and a methyl group, as in 5-Fluoro-1-methyl-1H-indene, this scaffold becomes a highly valuable building block for the synthesis of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides a detailed overview of the applications of 5-Fluoro-1-methyl-1H-indene in pharmaceutical research, complete with synthetic protocols and mechanistic insights.
Part 1: Synthesis of 5-Fluoro-1-methyl-1H-indene
The synthesis of 5-Fluoro-1-methyl-1H-indene can be efficiently achieved through a multi-step process starting from the commercially available 3-(3-fluorophenyl)propanoic acid. The general strategy involves the formation of the 5-fluoro-1-indanone core, followed by methylation and subsequent dehydration to yield the target indene.
Caption: Synthetic workflow for 5-Fluoro-1-methyl-1H-indene.
Protocol 1: Synthesis of 5-Fluoro-1-indanone
This protocol outlines the initial cyclization to form the indanone ring system.[1]
Materials:
3-(3-Fluorophenyl)propanoic acid
Chlorosulfonic acid
Crushed ice
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Experimental Procedure:
In a clean, dry round-bottom flask, add 20 mL of chlorosulfonic acid.
With vigorous stirring, carefully add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid in small portions.
Continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cautiously pour the reaction mixture onto a beaker of crushed ice to quench the reaction.
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate in hexane solution as the eluent to yield pure 5-Fluoro-1-indanone.
Protocol 2: Synthesis of 5-Fluoro-1-methyl-1H-indene from 5-Fluoro-1-indanone
This two-step protocol details the methylation of the indanone followed by dehydration.
Step 2a: Grignard Reaction to form 5-Fluoro-1-methyl-2,3-dihydro-1H-inden-1-ol
Materials:
5-Fluoro-1-indanone
Methylmagnesium bromide (MeMgBr) solution in diethyl ether
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Round-bottom flask with a reflux condenser
Dropping funnel
Magnetic stirrer
Experimental Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Fluoro-1-indanone (1.0 eq) in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise via a dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-1-methyl-2,3-dihydro-1H-inden-1-ol. This intermediate is often used in the next step without further purification.
Step 2b: Acid-Catalyzed Dehydration to 5-Fluoro-1-methyl-1H-indene
Materials:
Crude 5-Fluoro-1-methyl-2,3-dihydro-1H-inden-1-ol
Toluene
p-Toluenesulfonic acid (catalytic amount)
Dean-Stark apparatus
Sodium bicarbonate solution
Anhydrous sodium sulfate
Experimental Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 5-Fluoro-1-methyl-2,3-dihydro-1H-inden-1-ol from the previous step, toluene, and a catalytic amount of p-toluenesulfonic acid.
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
Continue refluxing until no more water is collected.
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (using hexane as the eluent) to afford pure 5-Fluoro-1-methyl-1H-indene.
Part 2: Applications in Drug Discovery
The 5-Fluoro-1-methyl-1H-indene scaffold is a versatile building block for the development of a variety of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and receptor binding, while the methyl group can provide crucial steric interactions and improve lipophilicity.
Application 1: Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The indene scaffold has been successfully employed in the design of potent kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The planar nature of the indene ring can mimic the adenine core of ATP, while the fluorine and methyl substituents can be tailored to interact with specific residues in the kinase domain, thereby conferring selectivity and potency.
Application Notes and Protocols for In Vitro Assay Preparation Using 5-Fluoro-1-methyl-1H-indene Derivatives
Introduction: The Therapeutic Potential of the 5-Fluoro-1-methyl-1H-indene Scaffold The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Der...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of the 5-Fluoro-1-methyl-1H-indene Scaffold
The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of the indene family have demonstrated a wide range of therapeutic activities, including anti-proliferative, anti-angiogenic, and kinase inhibitory effects.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and increase membrane permeability, making fluorinated derivatives particularly attractive for drug development.[4] Specifically, 5-Fluoro-1-methyl-1H-indene derivatives are an emerging class of compounds with significant potential for therapeutic intervention in oncology and other diseases driven by aberrant cellular signaling.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to characterize the biological activity of 5-Fluoro-1-methyl-1H-indene derivatives. The protocols outlined herein are designed to be robust, reproducible, and provide a clear framework for assessing cytotoxicity, target engagement, and mechanism of action.
Experimental Workflow: A Tiered Approach to Characterization
A logical and stepwise approach is crucial for the efficient evaluation of novel chemical entities. We propose a tiered workflow for the in vitro characterization of 5-Fluoro-1-methyl-1H-indene derivatives, progressing from broad phenotypic screening to specific target-based assays. This approach ensures that resources are focused on the most promising compounds.
Caption: Tiered experimental workflow for characterizing 5-Fluoro-1-methyl-1H-indene derivatives.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays
The initial step in evaluating any potential therapeutic agent is to assess its effect on cell viability and proliferation. Colorimetric assays, such as the XTT and MTT assays, are widely used for this purpose due to their simplicity, reliability, and suitability for high-throughput screening.[5] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[5]
Principle of Tetrazolium-Based Assays
Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan, requiring a solubilization step.[5][6]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[5][6][7]
Given its simpler workflow, the XTT assay is often preferred for high-throughput screening.[5]
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for specific cell lines and experimental conditions.[5][7][8]
Materials:
Cancer cell line(s) of interest (e.g., SW480 colorectal cancer cells, K562 leukemia cells)[1][2]
Complete cell culture medium
96-well microplates
5-Fluoro-1-methyl-1H-indene derivatives (dissolved in DMSO)
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
Microplate reader capable of measuring absorbance at 450-500 nm[5]
Procedure:
Cell Seeding:
Harvest and count cells.
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.2-2x10⁴ cells/well) in 100 µL of complete medium.[8]
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 5-Fluoro-1-methyl-1H-indene derivatives in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
XTT Reagent Preparation and Addition:
Thaw the XTT reagent and electron-coupling reagent.
Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.[5] Use this solution immediately.[6]
Add 50 µL of the activated XTT solution to each well.[5]
Incubation and Absorbance Measurement:
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5] The optimal incubation time may vary depending on the cell type and density.
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[5] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[5]
Data Analysis:
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Parameter
Description
Cell Seeding Density
Optimized for each cell line to ensure logarithmic growth during the assay period.
Compound Concentration Range
Typically a 7-10 point serial dilution covering a broad range (e.g., 1 nM to 100 µM).
Incubation Time
Varies depending on the expected mechanism of action (e.g., 24-72 hours).
Final DMSO Concentration
Kept constant and below 0.5% to avoid solvent-induced toxicity.
Compounds exhibiting significant cytotoxicity in Tier 1 should be further investigated to determine their mechanism of action. Based on the known activities of indene derivatives, two key areas for investigation are kinase inhibition and disruption of microtubule dynamics.[2][9]
In Vitro Kinase Inhibition Assays
Many signaling pathways critical for cancer cell proliferation are driven by protein kinases, making them attractive drug targets.[9][10] Assays to determine the inhibitory activity of compounds against specific kinases are essential for lead optimization.
Choosing a Kinase Assay Format:
Several formats are available for measuring kinase activity, each with its own advantages.[10]
Radiometric Assays: Considered the "gold standard" for their sensitivity and reliability, these assays measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.[11][12]
Fluorescence-Based Assays: These non-radioactive alternatives offer high-throughput capabilities and include formats like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10]
Fluorescence Polarization (FP) Assay Principle:
FP is a homogeneous assay format ideal for studying molecular interactions in solution.[13] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[13][14] When the tracer binds to a larger molecule (e.g., a kinase), its rotation slows, leading to an increase in fluorescence polarization.[13][14] A test compound that competes with the tracer for binding to the kinase will displace the tracer, causing a decrease in polarization.[15]
Caption: Principle of a competitive Fluorescence Polarization (FP) kinase assay.
This is a generalized protocol that must be optimized for each specific kinase-tracer pair.[14][15]
Materials:
Purified recombinant kinase of interest (e.g., FGFR, Raf)[3][9]
Fluorescently labeled tracer (a ligand with known affinity for the kinase)
Assay buffer (optimized for kinase activity and stability)
5-Fluoro-1-methyl-1H-indene derivatives (dissolved in DMSO)
384-well, low-volume, black microplates
Microplate reader with FP capabilities (with appropriate excitation and emission filters)[13][15]
Procedure:
Reagent Preparation:
Prepare serial dilutions of the test compounds in assay buffer.
Prepare a solution of the kinase and tracer in assay buffer at concentrations optimized to give a sufficient assay window (the difference in mP between bound and free tracer).[14]
Assay Assembly:
Dispense a small volume (e.g., 10 µL) of the compound dilutions into the 384-well plate. Include wells for positive control (no inhibitor, maximum polarization) and negative control (no kinase, minimum polarization).
Add an equal volume (e.g., 10 µL) of the pre-mixed kinase/tracer solution to all wells.[15]
Incubation:
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[15] Protect the plate from light.
Measurement:
Measure the fluorescence polarization in both parallel and perpendicular planes using the plate reader.[16] The instrument will calculate the polarization (mP) values.
Data Analysis:
Convert mP values to percent inhibition relative to the controls.
Plot percent inhibition against the log of the inhibitor concentration.
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Parameter
Description
Kinase Concentration
Typically in the low nanomolar range, optimized for a robust signal.
Tracer Concentration
Usually set at or below its Kd for the kinase to ensure sensitivity.
Incubation Time
Determined by kinetic experiments to ensure equilibrium is reached.
G-Factor
Instrument-specific correction factor for polarization measurements.[13]
Tier 3: Cellular Target Engagement - Western Blot Analysis
While in vitro biochemical assays are crucial for determining direct inhibitory activity, it is equally important to confirm that the compound engages its target within a cellular context and elicits the desired downstream effect.[17] Western blotting is a fundamental technique for analyzing protein expression and phosphorylation status, providing a snapshot of signaling pathway activity.[18][19][20]
Principle of Western Blotting
Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and detecting a specific target protein using antibodies. By using phospho-specific antibodies, one can assess the activation state of key signaling proteins (e.g., phosphorylated ERK in the MAPK pathway).
Protocol 3: Western Blot for MAPK Pathway Modulation
This protocol outlines the steps to assess the effect of a 5-Fluoro-1-methyl-1H-indene derivative on the phosphorylation of a key downstream kinase, such as ERK, in the Ras/Raf/MAPK pathway.[1]
Materials:
Treated cell lysates (from cells exposed to the test compound)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
SDS-PAGE gels and running buffer
Transfer buffer and membrane (PVDF or nitrocellulose)
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Treat cells with the test compound at various concentrations for a specified time.
Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
Determine the protein concentration of each lysate (e.g., using a BCA assay).
SDS-PAGE and Protein Transfer:
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins from the gel to a membrane.[20]
Immunoblotting:
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[20]
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[18]
Wash the membrane three times with washing buffer (e.g., TBST).[20]
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18][20]
Wash the membrane again three times with washing buffer.
Detection:
Incubate the membrane with a chemiluminescent substrate.[20]
Capture the signal using an imaging system.
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Compare the normalized signal in treated samples to the vehicle control to determine the effect of the compound on target phosphorylation.
Caption: General workflow for Western Blot analysis.
Conclusion and Best Practices
The successful in vitro characterization of 5-Fluoro-1-methyl-1H-indene derivatives requires a systematic and rigorous approach. The protocols provided here offer a solid foundation for assessing the biological activity of these compounds. It is imperative to adhere to good in vitro method practices, including careful assay design, optimization, and validation to ensure data quality and reproducibility.[21][22][23] Key considerations include reagent stability, appropriate controls, and statistical analysis of the data.[21] By following this tiered approach, researchers can efficiently identify and characterize promising new therapeutic agents from the 5-Fluoro-1-methyl-1H-indene class.
References
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Retrieved March 11, 2024, from [Link]
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved March 11, 2024, from [Link]
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). Cospheric. Retrieved March 11, 2024, from [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved March 11, 2024, from [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2020). International Journal of Molecular Sciences, 21(18), 6835. [Link]
In Vitro Kinase Inhibition Assay. (2020). Bio-protocol, 10(12), e3662. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved March 11, 2024, from [Link]
The principle and method of Western blotting (WB). (n.d.). MBL Life Science. Retrieved March 11, 2024, from [Link]
How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. Retrieved March 11, 2024, from [Link]
Essentials of In Vitro Assay Development. (2021, August 17). Kosheeka. Retrieved March 11, 2024, from [Link]
Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD. Retrieved March 11, 2024, from [Link]
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]
Fluorescence polarization assay. (n.d.). UbiQ. Retrieved March 11, 2024, from [Link]
FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. Retrieved March 11, 2024, from [Link]
New indene-derivatives with anti-proliferative properties. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023, August 17). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247413. [Link]
Identification of Piperazinyl–Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. (2024, January 31). Journal of Medicinal Chemistry. [Link]
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). ChemRxiv. [Link]
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007, November 6). Molecules, 12(11), 2493-2503. [Link]
Handling, storage, and disposal guidelines for 5-Fluoro-1-methyl-1H-indene
Application Note: Handling, Storage, and Disposal Guidelines for 5-Fluoro-1-methyl-1H-indene Executive Summary & Chemical Significance 5-Fluoro-1-methyl-1H-indene is a highly reactive, fluorinated organic building block...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Handling, Storage, and Disposal Guidelines for 5-Fluoro-1-methyl-1H-indene
Executive Summary & Chemical Significance
5-Fluoro-1-methyl-1H-indene is a highly reactive, fluorinated organic building block utilized extensively in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the indene scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a critical intermediate for synthesizing anti-inflammatory agents (e.g., sulindac analogs) and specialized metallocene catalysts[1]. However, the conjugated diene system within the five-membered ring renders the molecule highly susceptible to spontaneous polymerization and autoxidation. This application note provides authoritative, field-proven protocols for the safe handling, storage, and disposal of this compound, ensuring experimental reproducibility and laboratory safety.
Physicochemical and Hazard Profile
Understanding the baseline properties of 5-Fluoro-1-methyl-1H-indene is critical for anticipating its behavior under laboratory conditions. The compound is a combustible liquid that requires stringent environmental controls to prevent degradation and mitigate exposure risks[2][3].
-20°C, under inert atmosphere (Argon/Nitrogen), protected from light
Mechanistic Insights: Degradation and Polymerization
To handle indene derivatives effectively, researchers must understand the causality behind their degradation. 5-Fluoro-1-methyl-1H-indene degrades via three primary mechanisms[4]:
Cationic Polymerization: The electron-rich double bond is highly sensitive to electrophilic attack. Trace amounts of Lewis or Brønsted acids will protonate the double bond, generating a stable benzylic/allylic carbocation that rapidly propagates into viscous poly(fluoroindene) oligomers.
Free-Radical Polymerization: Exposure to ultraviolet (UV) light or elevated temperatures induces homolytic cleavage or excitation, initiating a free-radical cascade.
Autoxidation: The C3 position of the indene ring is both allylic and benzylic. Hydrogen abstraction at this site is thermodynamically favored, leading to the formation of explosive peroxides upon exposure to atmospheric oxygen.
Mechanistic pathways of 5-Fluoro-1-methyl-1H-indene degradation via polymerization and oxidation.
Storage and Handling Guidelines
To mitigate the degradation pathways described above, the following storage parameters must be strictly enforced:
Temperature Control: Store strictly at -20°C. Low temperatures exponentially decrease the kinetic rate constants of both thermal polymerization and autoxidation.
Inert Atmosphere: The headspace of the storage vessel must be purged with high-purity Argon or Nitrogen to displace oxygen, preventing peroxide formation.
Light Exclusion: Store in amber borosilicate glass vials or wrap containers in aluminum foil to prevent UV-initiated radical generation.
Inhibitor Maintenance: Commercial stocks are often stabilized with radical scavengers such as 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ). Do not remove these inhibitors until immediately prior to the planned reaction[4].
Experimental Protocol: Inhibitor Removal and Quality Control
For catalytic or radical-sensitive syntheses, the commercial inhibitor must be removed. The following protocol utilizes a self-validating system to ensure the monomer is pure and unpolymerized before use.
Expertise Note: Never use acidic alumina for this process. Acidic sites will instantly catalyze the cationic polymerization of the indene core on the column. Basic alumina safely removes phenolic inhibitors without triggering polymerization.
Step-by-Step Methodology:
Preparation: Chill a glass chromatography column and pack it with 3–5 column volumes of activated Basic Alumina (Brockmann Grade I).
Purging: Flush the column with 2 column volumes of anhydrous, degassed hexanes under positive Argon pressure.
Elution: Dilute the required volume of 5-Fluoro-1-methyl-1H-indene in a minimal amount of degassed hexanes (1:1 v/v) and load it onto the column.
Collection: Elute the monomer using additional degassed hexanes. The basic alumina will selectively retain the phenolic inhibitor (e.g., MEHQ) and any trace acidic impurities.
Solvent Removal: Carefully remove the hexanes under reduced pressure (rotary evaporator) using a cold water bath (<20°C) to prevent thermal polymerization.
Self-Validation (QC Check): Immediately analyze a 5 µL aliquot via GC-MS or ¹H-NMR.
Pass Criteria: Complete absence of the inhibitor peak (e.g., aromatic protons of MEHQ) and absence of broad polymeric baseline humps in the NMR spectrum.
Immediate Utilization: The purified, uninhibited monomer is highly unstable. It must be used in the subsequent synthetic step within 30 minutes or flash-frozen in liquid nitrogen and stored under Argon.
Self-validating workflow for inhibitor removal and quality control prior to synthesis.
Disposal Guidelines
Improper disposal of reactive monomers poses severe fire and toxicity risks[3].
Quenching Unreacted Monomer: Before disposal, unreacted 5-Fluoro-1-methyl-1H-indene should be intentionally quenched to prevent spontaneous polymerization in waste carboys. Add a small amount of a radical scavenger (e.g., BHT) or dilute heavily in a compatible, inert solvent (e.g., toluene).
Segregation: Because the molecule contains fluorine, all waste must be strictly segregated into designated Halogenated Organic Waste containers.
Peroxide Testing: If a bottle has been stored improperly or is past its expiration date, test for peroxides using standard KI starch strips before attempting to move or dispose of the chemical. If peroxides are >20 ppm, contact Environmental Health and Safety (EHS) immediately for specialized stabilization.
How to improve reaction yield in 5-Fluoro-1-methyl-1H-indene synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals workin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the synthesis of 5-Fluoro-1-methyl-1H-indene .
The synthesis of this fluorinated indene scaffold typically involves a two-step sequence: a Grignard addition of methylmagnesium bromide to 5-fluoro-1-indanone, followed by an acid-catalyzed dehydration of the resulting tertiary alcohol[1]. While conceptually straightforward, this pathway is fraught with chemoselective pitfalls—namely, competitive enolization during the Grignard step and cationic polymerization or double-bond isomerization during dehydration[2].
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your reaction yield and product purity.
Part 1: Mechanistic Workflow & Bottleneck Analysis
To improve yield, we must first map the causal relationships between reaction conditions and side-product formation. The diagram below illustrates the critical nodes where the synthesis most commonly fails.
FAQ 1: Why is my conversion of 5-fluoro-1-indanone so low, even when using 2.0 equivalents of MeMgBr?
The Causality: 1-Indanones possess highly acidic
α
-protons due to the adjacent carbonyl and the fused aromatic ring. Methylmagnesium bromide is not only a nucleophile but also a strong base. If the reaction temperature is too high, or if the addition rate is too fast, the Grignard reagent will act as a base, deprotonating the
α
-carbon to form an enolate rather than attacking the carbonyl carbon[3]. Upon aqueous workup, the enolate simply reprotonates, returning your unreacted starting material.
The Solution: You must suppress the basicity of the Grignard reagent while enhancing its nucleophilicity. This is achieved via strict temperature control (0 °C) or by employing a cerium-mediated addition (Luche-type conditions). Anhydrous Cerium(III) chloride (
CeCl3
) reacts with MeMgBr to form an organocerium intermediate, which is highly nucleophilic but significantly less basic, drastically reducing enolization.
FAQ 2: My reaction stalled at 50% conversion. What is quenching the reagent?
The Causality: Grignard reagents are exquisitely sensitive to moisture. Even trace amounts of water in your THF or starting material will irreversibly quench MeMgBr to methane gas.
The Solution: Implement a self-validating moisture check. Use Karl Fischer titration to ensure your THF contains
<50
ppm water. Additionally, 5-fluoro-1-indanone can be hygroscopic; azeotropically dry it with anhydrous toluene prior to the reaction.
Self-Validation Checkpoint: The formation of a milky-white suspension upon adding MeMgBr to
CeCl3
confirms the successful generation of the active organocerium species.
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous
CeCl3
(1.5 eq) and heat under vacuum at 140 °C for 2 hours to ensure complete dehydration.
Activation: Cool to room temperature, add anhydrous THF (Karl Fischer
<50
ppm), and stir vigorously for 2 hours to form a fine white suspension.
Reagent Generation: Cool the suspension to -78 °C. Dropwise, add MeMgBr (1.5 eq, 3.0 M in diethyl ether). Stir for 1 hour at -78 °C.
Addition: Dissolve 5-fluoro-1-indanone (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the organocerium mixture over 30 minutes.
Reaction & Workup: Allow the reaction to slowly warm to 0 °C and stir for 2 hours. Quench carefully with saturated aqueous
NH4Cl
. Extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and concentrate in vacuo to yield the tertiary alcohol intermediate.
FAQ 3: I am getting a mixture of double-bond isomers and a dark polymeric sludge. What went wrong?
The Causality: The target molecule, 5-fluoro-1-methyl-1H-indene, is an electron-rich styrenyl system. When exposed to strong Brønsted acids (like
H2SO4
or
HCl
) and high heat, two catastrophic side reactions occur:
Cationic Polymerization: The acid protonates the newly formed double bond, generating a stable benzylic carbocation that attacks another indene molecule, leading to dimerization and polymerization[2].
Thermodynamic Equilibration: Harsh acids facilitate double-bond migration. The kinetic product (1-methyl-1H-indene) can isomerize to the thermodynamic product (3-methyl-1H-indene derivative) via a carbocation intermediate.
The Solution: Use a mild acid catalyst combined with a physical driving force to remove water, preventing the need for massive acid equivalents. p-Toluenesulfonic acid monohydrate (p-TsOH·
H2O
) in refluxing toluene with a Dean-Stark trap is the gold standard[1]. Alternatively, heterogeneous catalysts like HZSM-5 zeolites provide excellent selectivity by tuning the acid site strength[4].
Data Presentation: Dehydration Catalyst Comparison
The following table summarizes the quantitative impact of catalyst selection on the yield and purity of substituted indenes based on established application data[4],[5],[2],[6].
Self-Validation Checkpoint: The continuous collection of water in the Dean-Stark trap provides real-time visual confirmation of reaction progress. The reaction is complete when the theoretical volume of water is collected.
Setup: Dissolve the crude 5-fluoro-1-methyl-1-indanol (1.0 eq) in anhydrous toluene (0.2 M concentration) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
Catalysis: Add a catalytic amount of p-TsOH·
H2O
(0.05 to 0.1 eq)[1]. Note: Do not exceed 0.1 eq to prevent acid-mediated polymerization.
Dehydration: Heat the mixture to reflux (approx. 110 °C). Water will azeotrope with toluene and collect in the trap.
Monitoring: Reflux for 3–5 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The indene product will have a significantly higher
Rf
value (
∼0.85
) compared to the indanol intermediate[1].
Workup: Cool the reaction to room temperature. Critical Step: Immediately wash the organic layer with saturated aqueous
NaHCO3
to neutralize the p-TsOH. Failure to neutralize the acid before concentration will cause the indene to polymerize in the rotary evaporator.
Isolation: Wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography using hexanes to afford the pure 5-fluoro-1-methyl-1H-indene.
Bertero, N. M., et al. (FIQ-UNL). Synthesis of styrene and indene by liquid-phase catalytic dehydration. Available at:[Link]
The Royal Society of Chemistry (RSC). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Available at:[Link]
ResearchGate. Hierarchical zeolites as efficient catalysts for dehydration of substituted indanols. Available at:[Link]
Arabian Journal of Chemistry. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available at:[Link]
Eastern Illinois University. The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Available at:[Link]
The Royal Society of Chemistry (RSC). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Available at:[Link]
Troubleshooting common impurities in 5-Fluoro-1-methyl-1H-indene extraction
Welcome to the Advanced Application Support Center: Troubleshooting 5-Fluoro-1-methyl-1H-indene Extraction and Purification As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to addr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center: Troubleshooting 5-Fluoro-1-methyl-1H-indene Extraction and Purification
As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks in the extraction and purification of 5-Fluoro-1-methyl-1H-indene. This fluorinated indene derivative is a highly valuable scaffold in medicinal chemistry and materials science. However, its unique electronic and structural properties make it highly susceptible to tautomerization, autoxidation, and polymerization during standard workup procedures.
This guide provides causality-driven insights, self-validating protocols, and actionable solutions to ensure the scientific integrity and high-yield recovery of your target compound.
Part 1: Quantitative Impurity Profiling
Before troubleshooting, it is critical to identify the specific impurities degrading your yield. The following table summarizes the most common impurities encountered during the extraction of1[1], their root causes, and their diagnostic chromatographic behavior.
Table 1: Common Impurities and Diagnostic Data
Impurity
Root Cause
Diagnostic Feature (GC/MS or NMR)
Mitigation Strategy
5-Fluoro-3-methyl-1H-indene
Base-catalyzed or thermal tautomerization (1,3-proton shift).
Downfield shift of methyl protons (sp² vs sp³); longer GC retention time.
Maintain pH < 7 during extraction; avoid temperatures > 30°C.
Indene Peroxides / Epoxides
Autoxidation via exposure to atmospheric oxygen.
Broad O-H or C-O stretch in IR; increased polarity on TLC.
Sparging solvents with Argon; use of BHT; dark storage.
5-Fluoro-1-indanone
Unreacted starting material or oxidative degradation.
Strong C=O stretch (~1710 cm⁻¹) in IR; highly polar on silica.
Optimize reaction completion; use gradient flash chromatography.
Polymeric Indenes
Radical-initiated polymerization during concentration.
Broad, unresolved baseline in NMR; insoluble residues.
Evaporate under high vacuum at low temperatures; avoid UV light.
Part 2: Deep-Dive FAQs & Mechanistic Insights
Q1: My NMR shows a growing percentage of 5-fluoro-3-methyl-1H-indene. Why is my compound isomerizing during extraction, and how do I stop it?A: You are observing a base-catalyzed 1,3-prototropic shift. In the indene system, the protons at the C1 position are highly acidic due to the formation of a stabilized, aromatic cyclopentadienyl-like anion upon deprotonation. If your aqueous extraction uses basic washes (e.g., saturated NaHCO₃), the hydroxide or bicarbonate ions deprotonate the C1 carbon. When the delocalized indenyl anion is reprotonated, it preferentially forms the thermodynamically more stable 3-methyl isomer, where the methyl group is conjugated with the double bond, as detailed in studies of 2[2] and3[3].
Solution: Always quench the reaction with a mild acid (e.g., 0.1 M HCl or saturated NH₄Cl) to maintain a slightly acidic aqueous phase (pH 5-6) during liquid-liquid extraction.
Q2: I am losing yield during rotary evaporation, and the residue is turning into a viscous, yellow oil. What is happening?A: Indene derivatives are notorious for undergoing autoxidation and radical-initiated polymerization. Atmospheric oxygen reacts with the electron-rich double bond to form hydroperoxides, which then cleave to initiate radical chain polymerization, a phenomenon well-documented in 4[4] and 5[5]. The presence of the electron-withdrawing 5-fluoro group slightly alters the electron density, but the C2-C3 double bond remains highly reactive.
Solution: Never concentrate indene solutions to absolute dryness on a rotary evaporator exposed to air. Always backfill your system with Argon or Nitrogen. If storing the crude mixture overnight, add a trace amount of a radical scavenger (like BHT) and store it at -20°C in the dark.
Q3: Flash chromatography is failing to separate my target indene from the unreacted 5-fluoro-1-indanone. How can I improve the resolution?A: 5-Fluoro-1-indanone is significantly more polar than 5-Fluoro-1-methyl-1H-indene due to the ketone moiety. However, if you are using a highly non-polar isocratic system (e.g., 100% hexanes), the indanone may streak.
Solution: Use a self-validating gradient system. Start with 100% hexanes to elute the non-polar 5-Fluoro-1-methyl-1H-indene, then step-gradient to 95:5 Hexanes:Ethyl Acetate to sharply elute the indanone.
Part 3: Visualizing the Workflows and Mechanisms
To fully grasp the extraction dynamics, review the following mechanistic and workflow diagrams.
Base-catalyzed 1,3-prototropic shift causing tautomerization of 5-Fluoro-1-methyl-1H-indene.
Optimized extraction and purification workflow to prevent oxidation and isomerization.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, implement the following step-by-step methodology. This protocol is designed as a "self-validating system"—meaning that at each critical juncture, a physical or analytical check confirms the integrity of the process.
Objective: Isolate 5-Fluoro-1-methyl-1H-indene from the crude reaction mixture while suppressing tautomerization and peroxide formation.
Preparation: Degas all extraction solvents (Methyl tert-butyl ether [MTBE] and distilled water) by sparging with Argon for 15 minutes prior to use.
Quenching: Cool the crude reaction mixture to 0°C using an ice bath. Slowly add saturated aqueous NH₄Cl until the aqueous phase reaches a pH of 5.5–6.0.
Validation Check: Test the aqueous layer with pH paper. Do not proceed to extraction if pH > 7.
Extraction: Transfer the mixture to a separatory funnel. Extract with degassed MTBE (3 × 50 mL). MTBE is preferred over diethyl ether as it is less prone to peroxide formation.
Washing: Wash the combined organic layers with degassed brine (50 mL) to remove residual water and salts.
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.
Validation Check: The solution should transition from cloudy to completely transparent.
Filtration & Concentration: Filter the dried solution through a fritted glass funnel directly into a round-bottom flask. Concentrate on a rotary evaporator with the water bath set strictly below 30°C. Break the vacuum with Argon, not air.
Protocol B: Flash Chromatography Purification
Objective: Separate the target indene from unreacted starting materials and tautomeric impurities.
Column Packing: Slurry-pack a silica gel column using 100% hexanes. If tautomerization has been a persistent issue historically, pre-treat the silica with 1% triethylamine, followed by a thorough flush with hexanes to neutralize active acidic sites that might catalyze degradation.
Loading: Dissolve the crude concentrated oil in a minimum volume of hexanes (e.g., 1-2 mL) and carefully load it onto the column head.
Elution: Run 3 column volumes (CV) of 100% hexanes. The non-polar 5-Fluoro-1-methyl-1H-indene will elute rapidly.
Gradient Step: Switch the mobile phase to 95:5 Hexanes:Ethyl Acetate for the next 3 CVs to elute polar impurities such as 5-fluoro-1-indanone.
Fraction Analysis: Spot fractions on TLC plates (developed in 95:5 Hexanes:EtOAc). The target indene will appear as a high-Rf spot, visible under short-wave UV (254 nm) and staining dark brown with KMnO₄ due to the double bond.
Validation Check: Perform rapid ¹H-NMR on the combined fractions to confirm the presence of the C1 methyl doublet (~1.3 ppm) and absence of the C3 methyl singlet, confirming no tautomerization occurred during purification.
References
Source: guidechem.
Title: A Stereospecific Tautomeric Rearrangement.
Source: acs.
Source: researchgate.
Title: The Polymerization of Indene Initiated by Peroxides and Gamma Radiation; DE POLYMERISATIE VAN INDEEN GEINITIEERD DOOR PEROXIDEN EN GAMMASTRALEN (Thesis/Dissertation) | OSTI.
Identifying and preventing degradation pathways of 5-Fluoro-1-methyl-1H-indene
Welcome to the dedicated technical support center for 5-Fluoro-1-methyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and preven...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for 5-Fluoro-1-methyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and preventing the degradation of this compound. Drawing from extensive field experience and established chemical principles, this resource offers practical troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 5-Fluoro-1-methyl-1H-indene.
Q1: What are the primary stability concerns for 5-Fluoro-1-methyl-1H-indene?
A1: 5-Fluoro-1-methyl-1H-indene is susceptible to three main degradation pathways:
Oxidation: Like many indene derivatives, it is sensitive to atmospheric oxygen.[1][2] This can lead to the formation of hydroperoxides, epoxides, and other oxygenated derivatives, particularly at the reactive double bond and the benzylic methyl group. Indene itself is classified as a compound that can form peroxides, which may become hazardous upon concentration.[2][3]
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[4] This may include dimerization, polymerization, or other rearrangements of the indene core.
Acid/Base Instability: The double bond in the five-membered ring is prone to isomerization under both acidic and basic conditions.[5] This can lead to the formation of regioisomers which may be difficult to separate and can complicate analysis.
Q2: How should I properly store 5-Fluoro-1-methyl-1H-indene to ensure its long-term stability?
A2: Proper storage is critical. We recommend the following conditions, summarized in the table below. The core principle is to minimize exposure to air, light, and heat.[4]
Q3: My compound is a solid. Is it still susceptible to these degradation pathways?
A3: Yes. While degradation is often slower in the solid state compared to in solution, solid-state degradation can still occur, especially at the surface of the material where it is exposed to air and light. Over time, this can lead to a decrease in purity. It is crucial to store the solid under an inert atmosphere and protected from light.
Q4: What are the initial signs that my sample of 5-Fluoro-1-methyl-1H-indene may be degrading?
A4: Initial indicators of degradation include:
Visual Changes: A slight change in color, such as developing a yellowish tint, or the appearance of cloudiness in solution. For solids, you might observe discoloration or the formation of crystals around the container cap, which could indicate peroxide formation.[6]
Analytical Changes: The appearance of new, small peaks in your HPLC chromatogram or unexpected signals in your NMR spectrum during routine quality control checks. A decrease in the main peak's area percentage over time is also a clear indicator.
II. Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for specific issues you may encounter during your experiments.
Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
Problem: "I ran an HPLC analysis of my sample, which was pure last week, and now I see several new, smaller peaks. What are they, and how can I prevent them?"
Root Cause Analysis: The appearance of new peaks is a classic sign of degradation. The identity of these peaks depends on the storage and handling conditions.
If the sample was exposed to air: The new peaks are likely oxidation products. The primary sites of oxidation on 5-Fluoro-1-methyl-1H-indene are the double bond (forming an epoxide or diol) and the benzylic C-H bonds of the methyl group.[7][8] Peroxide formation is also a significant possibility.[2][3]
If the sample was exposed to light: Photodegradation products, such as dimers or polymers, may have formed. These may appear as broader peaks or a rising baseline in the chromatogram.
If the sample was in an acidic or basic solution: Isomerization of the double bond is a likely cause. This would result in a peak with the same mass-to-charge ratio (m/z) in LC-MS but a different retention time.[5]
Proposed Degradation Pathways:
The following diagram illustrates the most probable degradation pathways for 5-Fluoro-1-methyl-1H-indene based on the known reactivity of substituted indenes.
Caption: Potential degradation pathways of 5-Fluoro-1-methyl-1H-indene.
Mitigation and Prevention Strategy:
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques with nitrogen or argon).[4][9] For solutions, use solvents that have been thoroughly degassed by sparging with an inert gas.
Light Protection: Store the compound in amber vials or wrap clear vials in aluminum foil.[4] Minimize exposure to ambient light during experiments.
pH Control: Ensure that solvents and reagents are neutral. If the experimental conditions require an acidic or basic environment, be aware of the potential for isomerization and analyze samples promptly.
Peroxide Inhibitors: For long-term storage in solution (e.g., in THF), consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT), although this may complicate purification later.[6]
Scenario 2: Inconsistent or Complex NMR Spectra
Problem: "My ¹H NMR spectrum shows more signals than expected, and the integration is off. I suspect I have a mixture of isomers. How can I confirm this and what should I do?"
Root Cause Analysis: This issue strongly suggests the presence of isomers, most likely formed through acid- or base-catalyzed double bond migration from the 1-position to the 3-position of the indene ring.[5][10] This creates a new chemical entity with a distinct NMR spectrum, leading to signal overlap and complex splitting patterns.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isomeric impurities.
Detailed Steps:
Confirm Isomerization with LC-MS: As the first step, an LC-MS analysis will quickly determine if the impurities have the same mass as the parent compound. If they do, isomerization is the most probable cause.
Use 2D NMR for Structural Elucidation: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for distinguishing isomers.[11][12] They allow you to map the connectivity of protons and carbons for each species in the mixture, confirming the structures of the different isomers present.
Purification and Prevention: If the isomers can be separated chromatographically, re-purification may be necessary. To prevent future isomerization, strictly avoid acidic or basic conditions. Use high-purity, neutral solvents and glassware that has been properly cleaned and is free of acidic or basic residues.
III. Experimental Protocols
This section provides standardized protocols for assessing the stability of 5-Fluoro-1-methyl-1H-indene.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Objective: To identify potential degradation products under various stress conditions.
Methodology:
Prepare Stock Solution: Prepare a stock solution of 5-Fluoro-1-methyl-1H-indene (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber HPLC vials for each condition.
Keep one vial of the stock solution at 4°C, protected from light.
Provides a baseline for comparison.
Analysis:
After the incubation period, neutralize the acid and base samples if necessary.
Analyze all samples, including the control, by a validated HPLC-UV/MS method.
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. The mass spectrometer will be crucial for determining the mass of the degradants and proposing their structures.[17][18]
Protocol 2: Peroxide Testing
As indene is a known peroxide former, periodic testing is a critical safety measure.[3]
Objective: To detect the presence of potentially explosive peroxides.
Methodology (using peroxide test strips):
Safety First: Perform this test in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Never test a container with visible crystals around the cap.[6]
Sampling: If the compound is a liquid or in solution, use a glass rod or pipette to transfer a small drop onto the peroxide test strip. If it is a solid, dissolve a small amount in a peroxide-free solvent (e.g., isopropanol) first.
Read the Strip: Follow the manufacturer's instructions to read the color change on the strip, which corresponds to the peroxide concentration in ppm.
Action Levels:
< 30 ppm: Safe to use.
30-100 ppm: Use with caution. Do not distill or concentrate.
> 100 ppm: Unsafe. Do not handle the container. Contact your institution's Environmental Health & Safety (EHS) office for disposal.
IV. Summary of Recommended Storage & Handling
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Slows the rate of all chemical degradation pathways.
Prevents exposure to atmospheric moisture and oxygen.[9]
Solvents
Use freshly distilled or degassed, high-purity, aprotic, and neutral solvents.
Avoids contaminants that could catalyze degradation (e.g., residual acids, peroxides).
Handling
Minimize time exposed to ambient conditions. Use in a well-ventilated area or fume hood.[19][20]
Reduces exposure to air and moisture; ensures user safety.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). PharmaGist. Available from: [Link]
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available from: [Link]
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 19). Pharmaceutical Technology. Available from: [Link]
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
A simple route to 2,3-benzodiazepines from substituted indenes. (2025, April 10). RSC Publishing. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Rephine. Available from: [Link]
Photooxidation of substituted indenes at low temperature. Plu.mx. Available from: [Link]
Oxidation of Unsaturated Compunds. III. Products of the Reaction of Indene and Oxygen; Stereochemistry of the Addition of a Peroxy Radical and Oxygen to a Double Bond. Journal of the American Chemical Society. Available from: [Link]
CoIII–Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society. Available from: [Link]
Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion. (2024, January 9). Nature Communications. Available from: [Link]
Indene Epoxidation. ResearchGate. Available from: [Link]
Fluorine Safety Data Sheet. University of California, Santa Barbara. Available from: [Link]
Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C: Organic. Available from: [Link]
Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (2000, February 15). Oak Ridge National Laboratory. Available from: [Link]
Reaction pathway for 1-methylene indene → 2-methylene indene... ResearchGate. Available from: [Link]
How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 29). Creative Biostructure. Available from: [Link]
Safe Handling, Storage and Disposal of Hydrofluoric Acid. University of Alabama at Birmingham. Available from: [Link]
Peroxide Formation. University of California, Santa Cruz. Available from: [Link]
Peroxide Forming Chemicals Common to Research. (2019, November 7). University of California, Los Angeles. Available from: [Link]
distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. Available from: [Link]
1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available from: [Link]
Catalyst for rapid and selective alkene isomerization. San Diego State University. Available from: [Link]
Cobalt-Catalyzed E-Selective Isomerization of Alkenes with a Phosphine-Amido-Oxazoline Ligand. (2020, May 12). ACS Omega. Available from: [Link]
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM. Available from: [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Available from: [Link]
Synthesis of indenes. Organic Chemistry Portal. Available from: [Link]
Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. (2023, October 31). Green Chemistry Teaching and Learning Community. Available from: [Link]
Identification and Characterization of Degradation Products of Lacosamide by Liquid-Chromatography/Time-Of-Flight Mass Spectrometric and Multi-Stage Mass Spectrometric Analysis. Academia.edu. Available from: [Link]
Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. CNR-IRIS. Available from: [Link]
Volatile Organic Compounds in Your Home. (2024, October 8). Minnesota Department of Health. Available from: [Link]
Volatile Organic Compounds' Impact on Indoor Air Quality. (2025, July 24). U.S. Environmental Protection Agency. Available from: [Link]
A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To Safely Clean Your Home. (2022, July 8). Soap Free Procyon. Available from: [Link]
How to Respond to Volatile Organic Compounds Effectively. (2023, April 18). Inch By Inch Inspections. Available from: [Link]
Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS. (2004, February 15). PubMed. Available from: [Link]
Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. ResearchGate. Available from: [Link]
LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Springer. Available from: [Link]
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024, August 16). Informatics Journals. Available from: [Link]
Photocatalytic degradation of methylene blue under natural sunlight using iron titanate nanoparticles prepared by a modified sol–gel method. (2020, September 2). Royal Society of Chemistry. Available from: [Link]
Kinetic and thermodynamic studies of the degradation of methylene blue by photo-Fenton reaction. PMC. Available from: [Link]
Natural Sunlight Driven Photocatalytic Degradation of Methylene Blue and Rhodamine B over Nanocrystalline Zn2SnO4/SnO2. (2025, July 21). MDPI. Available from: [Link]
Photoenhanced Degradation of Methylene Blue on Cosputtered M:TiO2 (M = Au, Ag, Cu) Nanocomposite Systems: A Comparative Study. (2010, July 29). The Journal of Physical Chemistry C. Available from: [Link]
Visible Light-Induced Degradation of Methylene Blue in the Presence of Photocatalytic ZnS and CdS Nanoparticles. ResearchGate. Available from: [Link]
Advanced purification and chromatography techniques for 5-Fluoro-1-methyl-1H-indene
Welcome to the Technical Support & Troubleshooting Center for the isolation and chromatographic purification of 5-Fluoro-1-methyl-1H-indene (CAS: 170941-20-5). As a fluorinated, chiral indene derivative, this compound pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for the isolation and chromatographic purification of 5-Fluoro-1-methyl-1H-indene (CAS: 170941-20-5).
As a fluorinated, chiral indene derivative, this compound presents unique chromatographic challenges, including the co-elution of des-fluoro impurities, stereoisomer resolution, and sensitivity to thermal or acidic degradation. This portal is designed by Senior Application Scientists to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions.
Q1: Why am I unable to achieve baseline separation between 5-Fluoro-1-methyl-1H-indene and its non-fluorinated precursor (1-methyl-1H-indene) using a standard C18 reverse-phase column?Mechanistic Rationale (Causality): Standard C18 (octadecylsilane) columns separate compounds based strictly on hydrophobic interactions. The addition of a single fluorine atom on the indene ring only marginally alters the overall hydrophobicity, leading to co-elution.
Actionable Solution: You must leverage "fluorophilicity"—the unique electrostatic and dipole-dipole interactions inherent to carbon-fluorine bonds.1. Alternatively, switch to a fluorinated stationary phase (e.g., a Pentafluorophenyl or PFP column), which2.
Q2: During the chiral resolution of the racemic mixture to isolate (S)-5-Fluoro-1-methyl-1H-indene, I am observing severe peak tailing and poor enantiomeric excess (ee). How can I correct this?
Mechanistic Rationale (Causality): The fluorine atom at the 5-position strongly withdraws electron density via the inductive effect, polarizing the conjugated
π
-system of the indene ring. If your chiral stationary phase (CSP) relies on
π
π
interactions (e.g., amylose tris(3,5-dimethylphenylcarbamate)), secondary non-specific interactions between the polarized indene and residual silanols on the silica support will cause tailing.
Actionable Solution: Lower the column temperature to 15°C to thermodynamically favor the stereoselective interactions over non-specific binding. Additionally, add 0.1% diethylamine (DEA) to the mobile phase to cap residual acidic silanols.
Q3: How can I scale up my purification from analytical to preparative HPLC without sacrificing the resolution of closely eluting regioisomers (e.g., 6-fluoro vs. 5-fluoro)?Mechanistic Rationale (Causality): Direct scale-up often leads to band broadening due to column overloading and non-linear adsorption isotherms.
Actionable Solution: Implement Mass-Directed Preparative HPLC.3, you bypass the need for baseline UV resolution. The mass spectrometer selectively isolates the target compound even if UV peaks overlap.
Purification Workflows & Logical Frameworks
Workflow for the multi-stage purification of 5-Fluoro-1-methyl-1H-indene.
Troubleshooting logic for resolving co-elution of non-fluorinated impurities.
Quantitative Data & Parameters
Table 1: Comparison of Column Chemistries for Fluoroindene Purification
Column ChemistryInteraction MechanismResolution (Rs) vs Des-fluoroTailing Factor (Tf)RecommendationStandard C18Hydrophobic only0.8 (Co-elution)1.5Not recommended for final polish.C18 + 5% TFE EluentHydrophobic + Fluorophilic1.8 (Baseline)1.2Excellent for analytical profiling.PFP (Pentafluorophenyl)
π
π
, Dipole, Fluorophilic2.5 (Excellent)1.05Optimal for Preparative HPLC.Amylose CSP (Chiral)Steric, Hydrogen bondingN/A (Used for enantiomers)1.1 (with DEA)Required for (S)-enantiomer isolation.
Table 2: Optimized Shallow Gradient for Mass-Directed Prep HPLC (PFP Column)
Time (min)Flow Rate (mL/min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)0.045.060402.045.0604015.045.04555 (Shallow ramp)16.045.0595 (Wash)20.045.06040 (Re-equilibration)
Step-by-Step Experimental Methodologies
Protocol 1: Mass-Directed Preparative HPLC for Impurity Isolation
Objective: Isolate 5-Fluoro-1-methyl-1H-indene from closely related structural analogs.
System Preparation: Equip the preparative LC-MS system with a PFP column (e.g., 21.2 mm x 250 mm, 5 µm). Ensure the mass spectrometer is calibrated in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ ion (m/z ~149.1 for the target, m/z ~131.1 for the des-fluoro impurity).
Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO/Acetonitrile (1:1). Filter through a 0.45 µm PTFE syringe filter. Inject no more than 50 mg per run to maintain linear isotherm behavior.
Elution: Initiate the shallow gradient outlined in Table 2 . The shallow slope (1% B/min) maximizes the time the analytes spend interacting with the fluorinated stationary phase, exploiting minute differences in dipole moments.
Fraction Collection: Set the fraction collector to trigger strictly on the extracted ion chromatogram (XIC) of m/z 149.1, with a threshold of
1×105
counts to avoid collecting leading/trailing noise.
Self-Validating System Step:
Validation: Immediately re-inject a 10 µL aliquot of the collected fraction onto an analytical LC-MS system using an orthogonal column chemistry (e.g., C18 with TFE modifier). The protocol is validated if the purity is >99.0% and the XIC for m/z 131.1 (des-fluoro) is at baseline (signal-to-noise < 3).
Protocol 2: Chiral Resolution of (S)-5-Fluoro-1-methyl-1H-indene via SFC
Objective: Isolate the 4 from the racemic mixture.
Stationary Phase Selection: Install a Chiralcel OD-H (or equivalent amylose-based) column into the Supercritical Fluid Chromatography (SFC) system.
Mobile Phase Optimization: Set the mobile phase to 85% supercritical
CO2
and 15% Methanol. Critically, add 0.1% Diethylamine (DEA) to the Methanol co-solvent to suppress silanol interactions and prevent peak tailing.
Isocratic Elution: Maintain a backpressure of 120 bar and a column temperature of 15°C. The lower temperature increases the residence time in the chiral cavities, enhancing stereoselective resolution.
Detection & Recovery: Monitor via UV at 254 nm and Circular Dichroism (CD) to differentiate the (+) and (-) enantiomers in real-time. Collect the fractions into vessels pre-chilled to 4°C to prevent volatile loss of the indene derivative.
Self-Validating System Step:
Validation: Perform an analytical chiral HPLC run on the recovered fractions. Calculate the Enantiomeric Excess (ee). The system is validated if the peak area of the (S)-enantiomer is >99.5% relative to the (R)-enantiomer, confirming the stereochemical integrity of the process.
National Institutes of Health (PMC).Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
National Institutes of Health (PMC).Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
Waters Corporation.Optimized Chromatography for Mass-Directed Purification of Peptides.
Preventing unwanted polymerization of 5-Fluoro-1-methyl-1H-indene during storage
Technical Support Center: 5-Fluoro-1-methyl-1H-indene A Guide to Preventing Unwanted Polymerization During Storage and Handling Welcome to the technical support guide for 5-Fluoro-1-methyl-1H-indene. As a substituted ind...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-Fluoro-1-methyl-1H-indene
A Guide to Preventing Unwanted Polymerization During Storage and Handling
Welcome to the technical support guide for 5-Fluoro-1-methyl-1H-indene. As a substituted indene, this compound possesses a reactive double bond making it susceptible to unwanted polymerization, which can compromise experimental outcomes and material integrity. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and preventative protocols grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My vial of 5-Fluoro-1-methyl-1H-indene, which should be a liquid/low-melting solid, has become viscous or has fully solidified. What happened?
This is a classic sign of unwanted polymerization. The individual monomer units of the indene have linked together to form long-chain polymers, resulting in a significant increase in viscosity or solidification. This is typically initiated by exposure to air (oxygen), heat, light, or acidic contaminants.
Q2: What are the immediate, ideal storage conditions upon receiving this compound?
Upon receipt, the compound should be stored immediately at a refrigerated temperature of 2-8°C (36-46°F). The container must be tightly sealed and placed under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.[1][2] Storing the vial inside a desiccator or a glove box antechamber provides an additional layer of protection.
Q3: I noticed some discoloration (e.g., yellowing) in my sample. Is it still usable?
Discoloration often indicates the onset of degradation or oxidation, which are precursors to polymerization. While the material might still contain a significant amount of the desired monomer, its purity is compromised. It is highly recommended to use a fresh, uncompromised lot for sensitive applications. Oxidation of indenes can occur readily in the air, and this process can be accelerated by light.[3]
Q4: Can I add a polymerization inhibitor myself? If so, which one and at what concentration?
Yes, adding an inhibitor is a standard practice for stabilizing reactive monomers. For free-radical polymerization, Butylated Hydroxytoluene (BHT) is an excellent choice.[4][5] A typical concentration is around 0.01% by weight.[4][5] It is crucial to ensure the inhibitor is fully dissolved and homogeneously mixed without introducing contaminants.
Core Concepts: Understanding the Instability of 5-Fluoro-1-methyl-1H-indene
To effectively prevent polymerization, it is crucial to understand the underlying chemical mechanisms that drive this unwanted reaction. Substituted indenes are susceptible to several polymerization pathways.
Mechanisms of Indene Polymerization
Indene and its derivatives can polymerize through multiple routes, primarily free-radical and cationic polymerization.[6][7][8] Exposure to common laboratory conditions can inadvertently trigger these pathways.
Free-Radical Polymerization: This is the most common pathway for unwanted polymerization during storage. It is initiated by free radicals, which can be generated by oxygen (forming peroxides), light, or heat.[9] The reaction proceeds in three stages: initiation, propagation, and termination.[10]
Cationic Polymerization: This pathway is initiated by acids or Lewis acids.[6][11] Trace acidic impurities on glassware or in solvents can be sufficient to catalyze this rapid polymerization reaction.
Oxidative Polymerization: In the presence of oxygen, especially with trace metal contaminants, indenes can undergo oxidative polymerization.[12]
Below is a diagram illustrating the free-radical polymerization pathway, which is the most critical to control during storage.
Caption: The three stages of free-radical polymerization of indene.
The Role of Polymerization Inhibitors
Inhibitors are crucial for preventing the onset of polymerization. They function by intercepting the highly reactive radical species that propagate the polymer chain.
Mechanism of Action: Phenolic inhibitors, such as BHT or hydroquinone, contain a reactive hydroxyl (-OH) group. They can donate a hydrogen atom to a growing polymer radical, effectively neutralizing it.[4][13] The resulting inhibitor radical is highly stabilized by resonance and lacks the reactivity to initiate further polymerization.[4]
The diagram below shows how an inhibitor molecule terminates a growing polymer chain.
Caption: Mechanism of chain termination by a phenolic inhibitor.
Troubleshooting Guide
Observed Problem
Potential Cause(s)
Recommended Action(s)
Increased Viscosity or Solidification
Advanced Polymerization: Significant exposure to initiators (air, heat, light). The material is likely unusable for most applications.
1. Do not attempt to heat or dissolve the polymer, as this can be hazardous. 2. Dispose of the material according to your institution's hazardous waste guidelines.[2] 3. Review storage and handling procedures to prevent recurrence. Ensure an inert atmosphere is maintained at all times.[1]
Compound Polymerizes During Experimental Setup
Contamination or Environmental Exposure: Introduction of air during transfer. Use of non-dried glassware or solvents. Acidic contaminants.
1. Use Inert Atmosphere Techniques: Handle the compound in a glove box or using Schlenk line techniques.[14][15][16] 2. Ensure Dry Apparatus: Oven-dry all glassware and cool under an inert gas stream before use.[16] 3. Use Anhydrous Solvents: Use freshly dried and degassed solvents for all reactions.
Sample Appears Cloudy or Contains Precipitate
Incipient Polymerization or Moisture Contamination: Small polymer chains may be forming and precipitating. Alternatively, moisture from the air may have condensed in the vial.
1. If the material is critical, attempt to filter a small aliquot under inert conditions. 2. Analyze the filtrate for purity before use. 3. For best results, use a new, unopened vial and strictly adhere to anhydrous and anaerobic handling techniques.[17]
Standard Operating Procedures (SOPs)
Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the integrity of 5-Fluoro-1-methyl-1H-indene.
SOP-1: Recommended Storage Protocol
Parameter
Recommendation
Rationale
Temperature
2–8 °C (Refrigerated)
Reduces the rate of thermal self-polymerization.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents exposure to oxygen and moisture, which are primary initiators of polymerization and degradation.[1][15]
Light Exposure
Store in Amber Vial/Protect from Light
Light can provide the energy to initiate free-radical polymerization.[1][3]
Container
Tightly Sealed Vial with PTFE-lined Cap
Ensures a robust barrier against atmospheric contamination. PTFE liners offer excellent chemical resistance.[2]
Inhibitor
BHT (Butylated hydroxytoluene) at 50-100 ppm (0.005-0.01%)
Acts as a free-radical scavenger to terminate any incipient polymer chains.[4][5]
SOP-2: Handling and Dispensing Protocol
This protocol requires familiarity with standard techniques for handling air-sensitive reagents.
Preparation:
Move the vial of 5-Fluoro-1-methyl-1H-indene from the refrigerator to a glove box or an inert atmosphere workstation.
Allow the vial to warm to ambient temperature before opening to prevent condensation of atmospheric moisture.
Assemble all necessary glassware (e.g., syringe, needles, reaction flask), ensuring it is oven-dried and cooled under an inert atmosphere.[16]
Dispensing (Syringe Technique):
Carefully unseal the vial inside the inert atmosphere.
Use a clean, dry syringe to withdraw the desired volume of the liquid.
Immediately dispense the compound into the reaction vessel, which should already be under a positive pressure of inert gas.
Promptly and securely reseal the stock vial.
Post-Handling:
Purge the headspace of the stock vial with fresh inert gas before retightening the cap.
Return the vial to refrigerated storage at 2-8°C.
References
Polymerization of indene - US2373714A.
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZ
A study on poly(indene). Journal of Macromolecular Science, Part A - Taylor & Francis.
Polymerization kinetics of indene, methyl methacrylate and acrylonitrile and characterization of their terpolymer.
Inhibition of Free Radical Polymeriz
Air Sensitive Compounds. Ossila.
Autocatalytic Oxidative Polymerization of Indene by Cobalt Porphyrin Complex and Kinetic Investigation of the Polymerization of Styrene.
Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. MDPI.
Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. MDPI.
Air-Sensitive Chemistry: Practical and Safety Consider
Step−Growth Polymers Derived from Indene and Decafluorobiphenyl. A New Polymerization Mode for Indene.
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC.
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
A Comparative Analysis of Substituted Hydroquinones in Polymeriz
Free radical polymeris
SAFETY D
The Manipul
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
Explaining free radical addition in the polymeris
Polymeris
Free Radical Photopolymerization and 3D Printing Using Newly Developed Dyes: Indane-1,3-Dione and 1H-Cyclopentanaphthalene-1,3-Dione Derivatives as Photoiniti
(5-Fluoro-2-methyl-1H-inden-3-yl)
Alkene stability (video). Khan Academy.
SAFETY D
Video: Rel
Reactivity and Stability of (Hetero)
Carbene Stabilization of Highly Reactive Main-Group Molecules.
7.7: Stability of Alkenes. Chemistry LibreTexts.
Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.
Indene Safety D
Safety Data Sheet - 2,3-Dihydro-1-methyl-1H-indene. Angene Chemical.
Ideal solvent selection for 5-Fluoro-1-methyl-1H-indene recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the ideal solvent and troubleshooting the recrystallization of 5-Fluoro-1-methyl-1H-indene. Giv...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the ideal solvent and troubleshooting the recrystallization of 5-Fluoro-1-methyl-1H-indene. Given the limited published data for this specific compound, this document emphasizes a systematic, empirical approach to developing a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in choosing a recrystallization solvent for 5-Fluoro-1-methyl-1H-indene?
A1: The most critical factor is the compound's solubility profile as a function of temperature.[1][2][3] An ideal solvent will exhibit poor solubility for 5-Fluoro-1-methyl-1H-indene at room temperature or below, but high solubility at the solvent's boiling point.[3][4][5] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities upon cooling.[1][6]
Q2: I can't find specific solubility data for 5-Fluoro-1-methyl-1H-indene. Where should I start?
A2: When specific data is unavailable, start by considering the molecule's structure. 5-Fluoro-1-methyl-1H-indene is a derivative of indene, which is largely a non-polar aromatic hydrocarbon.[7][8] The presence of a fluorine atom introduces some polarity.[9] Therefore, it is logical to screen a range of solvents from non-polar to moderately polar. A good starting point is to test solvents like hexanes, toluene, ethyl acetate, and isopropanol.[2][10]
Q3: Can I use a solvent mixture for recrystallization?
A3: Absolutely. A two-solvent (or mixed-solvent) system is an excellent strategy when no single solvent provides the ideal solubility curve.[2][11] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[9][12] The two solvents must be miscible.[9][12] A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point), before allowing it to cool.[9]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem.[13] It often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[13][14] To resolve this, try the following:
Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and then allow it to cool more slowly.[13]
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[6][15]
Consider switching to a lower-boiling point solvent or a different solvent system altogether.[12]
Troubleshooting Guide: Common Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
1. Too much solvent was added: The solution is not saturated enough for crystals to form.[6][13][15] 2. Supersaturation: The solution has cooled below its saturation point but crystallization has not initiated.[13][15] 3. Inappropriate solvent: The compound is too soluble at low temperatures.
1. Boil off some of the solvent to increase the concentration and allow it to cool again.[13] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[6][15][16] 3. Re-evaluate your solvent choice. The compound should be sparingly soluble or insoluble at room temperature.[3][17]
Very low yield of recovered crystals.
1. Excess solvent used: A significant amount of the compound remains dissolved in the mother liquor.[15] 2. Premature crystallization: Crystals formed during a hot filtration step. 3. Cooling was too rapid: This can lead to the formation of very small crystals that are difficult to collect via filtration.[6]
1. Reduce the initial volume of solvent. If the mother liquor is still available, you can try to recover more product by slowly evaporating the solvent. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.[9][10] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][16]
Crystals are discolored or appear impure.
1. Colored impurities present: These co-crystallized with your product. 2. Insoluble impurities present: These were not removed before cooling.
1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[9] 2. If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.[9][11]
This protocol outlines a small-scale, systematic approach to identify a suitable recrystallization solvent for 5-Fluoro-1-methyl-1H-indene.
Objective: To identify a single or mixed solvent system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
Materials:
Crude 5-Fluoro-1-methyl-1H-indene
Small test tubes (e.g., 10 x 75 mm)
A selection of solvents with varying polarities (see table below)
Hot plate or heating mantle
Water bath and/or sand bath
Pasteur pipettes
Glass stirring rods
Procedure:
Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.
Room Temperature Solubility Test: Add ~0.5 mL of a single solvent to each test tube at room temperature. Agitate the mixture. Record whether the compound is soluble (S), partially soluble (PS), or insoluble (I). A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[3][17]
Hot Solubility Test: For the solvents in which the compound was rated PS or I, gently heat the test tubes in a water or sand bath towards the solvent's boiling point.[3][17]
Observation: If the compound dissolves completely, the solvent is a promising candidate. If it remains insoluble, the solvent is unsuitable.[12]
Crystallization Test: Remove the test tubes containing the now-dissolved compound from the heat source. Allow them to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.[9]
Evaluation: A good solvent will produce a significant amount of crystalline precipitate upon cooling.[17] Observe the quality and quantity of the crystals formed.
Data Interpretation: Solvent Properties Table
The following table provides properties of common solvents to guide your selection process. Based on the structure of 5-Fluoro-1-methyl-1H-indene, solvents in the non-polar to medium polarity range are excellent starting points.
Comparative Reactivity and Synthetic Utility: 5-Fluoro-1-methyl-1H-indene vs. 5-Fluoro-1-indanone
Executive Summary The indane, indene, and indanone bicyclic scaffolds are highly privileged structures in medicinal chemistry, serving as the rigid backbone for numerous therapeutics, including anti-Alzheimer's agents (d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indane, indene, and indanone bicyclic scaffolds are highly privileged structures in medicinal chemistry, serving as the rigid backbone for numerous therapeutics, including anti-Alzheimer's agents (donepezil), HIV protease inhibitors (indinavir), and anti-inflammatory drugs (sulindac)[1][2]. The introduction of a fluorine atom at the C5 position further enhances these scaffolds by modulating lipophilicity, increasing metabolic stability, and altering the electronic distribution of the aromatic ring[3][4].
When designing synthetic routes for novel pharmacophores, selecting between an alkene-bearing indene (such as 5-Fluoro-1-methyl-1H-indene ) and a ketone-bearing indanone (such as 5-Fluoro-1-indanone ) dictates the entire trajectory of the synthesis. This guide provides an in-depth, objective comparison of their reactivity profiles, thermodynamic behaviors, and validated experimental handling procedures.
Mechanistic Divergence & Structural Logic
The fundamental difference between these two building blocks lies in their primary reactive centers:
5-Fluoro-1-indanone is characterized by its C1 carbonyl group and the adjacent acidic C2
α
-protons. This structural arrangement makes it an excellent electrophile at C1, highly susceptible to nucleophilic attack by hydrides, amines, and organometallic reagents[5]. Furthermore, base-catalyzed enolization at C2 allows for facile functionalization via Knoevenagel condensations, alkylations, and halogenations[6]. Because the ketone is fully conjugated with the fluoro-aromatic ring, the system is thermodynamically stable and highly predictable in cross-coupling and annulation reactions[7].
5-Fluoro-1-methyl-1H-indene , conversely, is defined by its electron-rich C2-C3 double bond and the highly reactive allylic/benzylic C1 position[8]. The reactivity here is dominated by electrophilic addition (e.g., epoxidation, dihydroxylation, halogenation) and polymerization[8]. A critical mechanistic feature of 1-substituted indenes is their propensity for base-catalyzed isomerization. The abstraction of the C1 proton generates an indenyl anion intermediate, which rapidly re-protonates to form the thermodynamically more stable 3-substituted isomer (e.g., 5-Fluoro-3-methyl-1H-indene), driven by the extended conjugation of the double bond with the aromatic system[9].
Divergent mechanistic pathways of 5-Fluoro-1-indanone and 5-Fluoro-1-methyl-1H-indene.
Quantitative Reactivity Profile
To objectively compare the performance and utility of these two scaffolds, the following table summarizes their distinct physicochemical and reactive properties.
Rigid scaffold for selective receptor modulators[1]
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints and causality explanations for reagent selection.
Protocol A: Reductive Amination of 5-Fluoro-1-indanone
Reductive amination is a critical one-pot, two-step procedure to convert the indanone into a biologically active secondary amine[5].
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would prematurely reduce the ketone to 5-fluoro-1-indanol before the amine can condense[5]. NaBH(OAc)₃ is mild enough to tolerate the ketone, selectively reducing only the imine intermediate once it forms[5].
Step 1 (Imine Formation): Dissolve 5-Fluoro-1-indanone (1.0 eq) and the target primary amine (1.2 eq) in anhydrous methanol. Add glacial acetic acid (0.1 eq) to act as a mild Brønsted acid catalyst, accelerating the dehydration step of imine formation[5]. Stir at room temperature for 30 minutes.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the indanone spot and the appearance of a less polar imine spot confirms the reaction is ready for reduction.
Step 2 (Reduction): Cool the flask to 0 °C to control the exothermic reduction. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 30 minutes[5]. Warm to room temperature and stir for 60 minutes.
Step 3 (Workup): Quench with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Validate the final secondary amine via LC-MS (checking for the
[M+H]+
peak).
Self-validating workflow for the reductive amination of 5-Fluoro-1-indanone.
Protocol B: Controlled Isomerization of 5-Fluoro-1-methyl-1H-indene
When utilizing 1-substituted indenes, researchers must account for their thermodynamic instability relative to their 3-substituted counterparts[9].
Causality of Reagent Choice: Anhydrous pyridine is used as both the solvent and the base. It is basic enough to deprotonate the C1 allylic proton to form the indenyl anion, but mild enough to prevent unwanted degradation or polymerization of the sensitive fluoro-indene core[9].
Step 1 (Preparation): Dissolve 5-Fluoro-1-methyl-1H-indene in anhydrous pyridine under a strict Argon atmosphere. The inert atmosphere is critical to prevent the auto-oxidation of the electron-rich double bond[9].
Step 2 (Isomerization): Heat the solution to 35 °C in a constant temperature bath[9]. The reaction will naturally drive toward the thermodynamic sink (the 3-methyl isomer).
Self-Validation Checkpoint: Monitor the reaction via ¹H-NMR aliquots. The successful shift is validated by observing the disappearance of the C1 methyl doublet and the emergence of a vinylic/allylic methyl singlet corresponding to the 3-methyl position, alongside the shift of the alkene proton signals[9].
Strategic Applications in Drug Design
The choice between these two precursors ultimately depends on the target 3D architecture of the drug candidate:
5-Fluoro-1-indanone is the premier choice for synthesizing complex, multi-ring systems. Its predictable carbonyl chemistry makes it ideal for developing spiro-carbocyclic compounds and benzannulated heterocycles, which are heavily investigated as anti-cancer and neuroprotective agents[1][7].
5-Fluoro-1-methyl-1H-indene serves as a direct precursor for rigid, planar pharmacophores. The alkene functionality allows for precise stereochemical functionalization (e.g., asymmetric epoxidation) to create chiral centers at C2 and C3, a strategy often employed in the synthesis of selective estrogen receptor modulators (SERMs) and advanced anti-inflammatory derivatives[1][3].
A Comparative Structural Analysis of Fluorinated vs. Non-Fluorinated Indenes: A Guide for Researchers
This guide provides an in-depth comparative analysis of the structural and electronic properties of fluorinated and non-fluorinated indenes. Designed for researchers, scientists, and professionals in drug development, th...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the structural and electronic properties of fluorinated and non-fluorinated indenes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the fundamental principles and experimental observations that underscore the significant impact of fluorination.
Introduction: The Strategic Role of Fluorine in Indene Chemistry
Indene, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a valuable scaffold in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into the indene framework can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[2][3] This guide will dissect the structural consequences of this "fluorine effect," providing a robust framework for understanding and predicting the behavior of these important molecules.
The Electronic Influence of Fluorine
Fluorine's status as the most electronegative element profoundly influences the electronic distribution within the indene core. This perturbation of the electronic landscape is the primary driver of the observed structural and reactivity differences.
The strong electron-withdrawing nature of fluorine impacts the molecule through several mechanisms:
Inductive Effect: Fluorine withdraws electron density through the sigma (σ) bond network. This effect is strongest at the site of substitution and diminishes with distance.
Resonance Effect: While less dominant than its inductive effect, fluorine can donate electron density through its lone pairs into adjacent pi (π) systems.
Impact on Acidity: The powerful inductive effect of fluorine stabilizes the conjugate base (indenyl anion) formed upon deprotonation of the methylene C-H bonds. This leads to a significant decrease in the pKa of fluorinated indenes compared to their non-fluorinated counterparts, making the methylene protons more acidic.[4][5][6] For instance, the pKa of indene in DMSO is approximately 20.1, and this value is expected to decrease upon fluorination.[1]
The following diagram illustrates the workflow for synthesizing and analyzing these compounds, highlighting the key stages where structural and electronic properties are evaluated.
Caption: Workflow for the synthesis and comparative analysis of fluorinated indenes.
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule.[7] When comparing fluorinated and non-fluorinated indenes, several key differences emerge in the solid state. The introduction of fluorine can influence crystal packing due to weak interactions such as C–H···F, F···F, and C–F···π interactions.[8]
Table 1: Anticipated Effects of Fluorination on Indene Crystal Structures
Structural Parameter
Non-Fluorinated Indene (Expected)
Fluorinated Indene (Anticipated Change)
Rationale
C-C Bond Lengths (Aromatic)
~1.39 Å
Minor shortening
Inductive withdrawal of electron density can slightly strengthen adjacent bonds.
C-F Bond Length
N/A
~1.35 Å
Characteristic bond length for aryl fluorides.
C-H Bond Lengths
~1.09 Å
Minor shortening
Increased s-character in the C-H bond due to rehybridization.
Crystal Packing
Dominated by van der Waals and π-π stacking
Influenced by C-H···F and F···F interactions, potentially leading to different packing motifs.[8]
Fluorine's unique electronic properties introduce new intermolecular forces.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei. The introduction of fluorine provides an additional, highly sensitive nucleus (¹⁹F) for analysis.[10][11]
¹H and ¹³C NMR: The electron-withdrawing nature of fluorine causes a deshielding effect on nearby protons and carbons, resulting in a downfield shift (higher ppm) in their respective NMR spectra. This effect is most pronounced for nuclei that are closer to the fluorine substituent.
¹⁹F NMR: ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range (over 800 ppm).[10][12] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making it an excellent probe for subtle structural and conformational changes.[10][13]
The diagram below illustrates the key electronic effects of fluorine substitution on the indene ring.
Caption: Key electronic consequences of fluorinating the indene scaffold.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT), provide a powerful means to visualize and quantify the electronic differences between fluorinated and non-fluorinated indenes.[14][15] These calculations can generate electron density maps, molecular orbital diagrams (HOMO/LUMO), and electrostatic potential surfaces.
Table 2: Comparison of Calculated Properties
Property
Non-Fluorinated Indene
Fluorinated Indene
Implication
HOMO-LUMO Gap
Typically higher
Generally lower
Fluorination can tune the electronic properties, potentially affecting color and reactivity.[16]
Dipole Moment
Low
Significantly higher
Increased polarity can affect solubility and intermolecular interactions.[2]
Electrostatic Potential
Relatively neutral aromatic ring
Electron-poor region near fluorine, electron-rich π-face
Directs non-covalent interactions and influences how the molecule is recognized by enzymes or receptors.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of a fluorinated indene derivative against its non-fluorinated parent compound using liver microsomes. This is a critical experiment in early-stage drug discovery.
Objective: To determine the rate of metabolism of fluorinated and non-fluorinated indenes by cytochrome P450 enzymes.
Materials:
Test compounds (fluorinated and non-fluorinated indenes, 10 mM stock in DMSO)
Liver microsomes (e.g., human, rat, or mouse)
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile with internal standard (for quenching and analysis)
96-well plates, incubator, LC-MS/MS system
Procedure:
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the NADPH system in phosphate buffer.
Incubation Mixture: In a 96-well plate, add phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k.
Expected Outcome: Fluorination at a metabolically susceptible site is expected to decrease the rate of metabolism, resulting in a longer half-life (t₁/₂) and lower intrinsic clearance compared to the non-fluorinated analog.[3]
Protocol: General Procedure for ¹⁹F NMR Acquisition
Objective: To obtain a high-quality ¹⁹F NMR spectrum of a fluorinated indene.
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated indene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Tune and match the ¹⁹F channel on the probe.
Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.
Acquisition Parameters:
Use a standard single-pulse experiment.
Set the spectral width to cover the expected range of ¹⁹F chemical shifts (a wide range, e.g., 250-300 ppm, is a safe starting point).[11]
Set the transmitter offset to the center of the expected spectral region.
Use a calibrated 90° pulse width.
Set an appropriate relaxation delay (D1), typically 1-2 seconds for routine spectra.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.[17]
Processing:
Apply Fourier transformation to the acquired FID.
Phase the spectrum.
Reference the spectrum. A common external reference is CFCl₃ (0 ppm).
Integrate the signals if quantitative information is required.
Conclusion
The substitution of hydrogen with fluorine on an indene scaffold is a powerful strategy in molecular design, but it is not a trivial modification. The high electronegativity of fluorine fundamentally alters the electronic landscape of the indene molecule, leading to predictable and measurable changes in its structural, spectroscopic, and physicochemical properties. As demonstrated, these changes include altered bond lengths, modified crystal packing, significant shifts in NMR spectra, and a pronounced increase in the acidity of methylene protons. For drug development professionals, these structural modifications translate into tangible benefits such as enhanced metabolic stability and the ability to fine-tune binding interactions. A thorough understanding of these comparative principles, grounded in experimental data, is essential for the rational design of next-generation fluorinated indene-based therapeutics and materials.
References
A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem.
Fluorine-19 nuclear magnetic resonance spectroscopy - Grokipedia.
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1272, 134135. Available at: [Link]
Request PDF: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Available at: [Link]
Taylor, R. (2008). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 4(5), 434-440. Available at: [Link]
Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]
Synthesis of trifluoromethylated 1-methylene indenes derivatives. - ResearchGate. Available at: [Link]
Nmr spectroscopy of fluorine 19 - Slideshare. Available at: [Link]
Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available at: [Link]
Chemical Properties of Indene (CAS 95-13-6) - Cheméo. Available at: [Link]
Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. Available at: [Link]
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. Available at: [Link]
Anionic-Anionic Asymmetric Tandem Reactions: One-Pot Synthesis of Optically Pure Fluorinated Indolines from 2- p -Tolylsulfinyl Alkylbenzenes - Academia.edu. Available at: [Link]
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. Available at: [Link]
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. Available at: [Link]
19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. Available at: [Link]
Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation - Aarhus University - Pure. Available at: [Link]
Top: Comparison of the pKa differences between fluorinated and... - ResearchGate. Available at: [Link]
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Available at: [Link]
Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC. Available at: [Link]
A computational investigation on the electronic and optical properties of Coronene and its Boron-Nitride and perfluorinated counterparts - IRIS. Available at: [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]
Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! - JEOL. Available at: [Link]
Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. Available at: [Link]
Atomic and Electronic Structures of Fluorinated BN Nanotubes: Computational Study. Available at: [Link]
First-principles calculation of electronic properties of fluorinated graphene. Available at: [Link]
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Protein X-ray Crystallography - CDN. Available at: [Link]
(PDF) Crystal Structure Evolution of Fluorine under High Pressure - ResearchGate. Available at: [Link]
Validating 5-Fluoro-1-methyl-1H-indene sample purity via HPLC-UV
An essential aspect of modern drug development and materials science is the rigorous purity validation of halogenated intermediates. 5-Fluoro-1-methyl-1H-indene (CAS: 170941-20-5) is a highly specialized fluorinated buil...
Author: BenchChem Technical Support Team. Date: April 2026
An essential aspect of modern drug development and materials science is the rigorous purity validation of halogenated intermediates. 5-Fluoro-1-methyl-1H-indene (CAS: 170941-20-5) is a highly specialized fluorinated building block whose unique electronic properties and chiral potential make it a valuable asset in targeted synthesis[1][2]. However, the presence of the fluorine atom subtly alters the molecule's dipole moment and
π
-electron distribution, making the separation of its positional isomers (e.g., 4-fluoro, 6-fluoro, or 7-fluoro indenes) a significant analytical challenge.
As a Senior Application Scientist, I am frequently tasked with designing robust analytical control strategies for such compounds. While Gas Chromatography (GC) is often a default for small organics, the indene core can be susceptible to thermal isomerization in high-temperature GC inlets. Consequently, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry gold standard for this class of molecules, offering a non-destructive, highly reproducible environment that complies with the latest 3[3].
This guide provides an objective methodological comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR), followed by a self-validating, step-by-step HPLC-UV protocol engineered specifically for 5-Fluoro-1-methyl-1H-indene.
Comparative Analysis: HPLC-UV vs. qNMR for Purity Validation
When establishing a purity assay, the choice of analytical modality must align with the material's intended use. Recent industry shifts have popularized Quantitative NMR (qNMR) as an orthogonal method to chromatography. qNMR is a primary ratio method that measures absolute purity by comparing the integral of the analyte's proton signal against a certified internal standard (e.g., potassium hydrogen phthalate), completely eliminating the need for an authentic reference standard of the analyte itself[4][5]. This makes qNMR incredibly powerful during early-stage discovery[6].
However, for routine batch release and trace impurity profiling, HPLC-UV is vastly superior. qNMR can suffer from signal overlap (especially in complex aromatic regions) and typically has a higher Limit of Quantitation (LOQ). HPLC-UV physically resolves the main compound from structurally similar synthetic impurities, providing unambiguous specificity[4].
Table 1: Comparative Analysis of Purity Validation Modalities
Analytical Parameter
HPLC-UV (Recommended)
qNMR (Orthogonal)
GC-FID (Alternative)
Core Principle
Chromatographic separation & UV absorption
Nuclear magnetic resonance integration
Chromatographic separation & flame ionization
Specificity
High (Physical separation of isomers)
Moderate (Risk of proton signal overlap)
High (Physical separation)
Reference Standard
Required for exact impurity quantitation
Not required for the analyte
Required
Sample Integrity
Non-destructive (Room temperature)
Non-destructive
Destructive (High inlet temp risk)
LOD / LOQ
Excellent (~0.05% area)
Moderate (~1.0% molar)
Good (~0.1% area)
Mechanistic Method Development: The "Why" Behind the Protocol
To build a method that regulators can trust, every experimental parameter must be logically justified. The following causality drove the development of this HPLC-UV method:
Stationary Phase Selection (Phenyl-Hexyl vs. C18): Standard C18 columns rely purely on hydrophobic dispersion forces. For 5-Fluoro-1-methyl-1H-indene, we utilize a Phenyl-Hexyl stationary phase. The phenyl ring of the column engages in
π−π
interactions with the aromatic indene core. Because the highly electronegative fluorine atom uniquely alters the
π
-electron density of the indene ring depending on its position, this
π−π
interaction provides orthogonal selectivity, easily resolving the 5-fluoro isomer from 6-fluoro or 7-fluoro impurities.
Mobile Phase Selection: A gradient of Water and Acetonitrile (MeCN) is utilized. MeCN is chosen over Methanol because it possesses a lower UV cutoff (<190 nm) and lower viscosity. This improves mass transfer within the column, yielding sharper peaks that are critical for baseline resolution.
Detection Wavelength (254 nm): The conjugated
π
-system of the indene ring acts as a strong chromophore. Monitoring at 254 nm ensures maximum sensitivity for the indene core while minimizing background noise from the mobile phase solvents.
ICH Q2(R2) Analytical Method Validation Workflow for Purity Assessment.
This protocol is engineered as a self-validating system . By embedding specific sequence checks (Blanks, System Suitability, and Bracketing Standards), the method mathematically proves its own reliability before any sample data is reported.
Step 1: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
Mobile Phase A: HPLC-Grade Water (0.1% Formic Acid to suppress ionization of trace impurities).
Mobile Phase B: HPLC-Grade Acetonitrile.
Gradient: 40% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 40% B for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Critical for maintaining reproducible retention times).
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Step 2: Reagent & Sample Preparation
Diluent: 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents "solvent shock," which causes peak splitting and poor peak shape.
System Suitability Test (SST) Solution: Spike 1.0 mg/mL of 5-Fluoro-1-methyl-1H-indene with 0.01 mg/mL of a known closely eluting isomer (e.g., 6-Fluoro-1-methyl-1H-indene).
Sample Solution: Accurately weigh and dissolve the batch sample in diluent to a target concentration of 1.0 mg/mL.
Step 3: Self-Validating Sequence Execution
Execute the following injection sequence to ensure data integrity:
Blank (Diluent) x 2: Proves baseline stability and confirms zero column carryover.
SST Solution x 5: Evaluates system precision. Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area must be
≤
2.0%. Resolution (
Rs
) between the 5-fluoro and 6-fluoro isomers must be
≥
2.0.
Sample Preparations (Duplicate): Injected to determine batch purity via area normalization.
Bracketing SST x 1: Injected at the end of the sequence. Proves that detector response and retention times did not drift during the run.
Comparative Experimental Data
When validated against the3[3], the Phenyl-Hexyl HPLC-UV method demonstrates exceptional robustness and sensitivity for 5-Fluoro-1-methyl-1H-indene.
Table 2: Representative ICH Q2(R2) Validation Metrics for 5-Fluoro-1-methyl-1H-indene
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
System Precision (RSD)
≤
2.0% (n=6 injections)
0.45%
Pass
Specificity (Resolution)
Rs≥2.0
against nearest isomer
Rs=3.2
Pass
Linearity (
R2
)
≥
0.999 over 50-150% target range
0.9998
Pass
Accuracy (Spike Recovery)
98.0% - 102.0%
99.6%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.03 µg/mL
Pass
By leveraging the specific
π
-electron chemistry of the fluorinated indene core and enforcing a self-validating sequence structure, analytical scientists can guarantee the integrity of their purity data, ensuring safe and effective downstream utilization of the compound.
References
Validation of Analytical Procedures Q2(R2)
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment, BenchChem,
A Comparative Guide to the Catalytic Efficiency of Transition Metal Complexes with 5-Fluoro-1-methyl-1H-indene Ligands
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in designing efficient transition metal catalysts. The indenyl ligand, a close relative of the well-...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in designing efficient transition metal catalysts. The indenyl ligand, a close relative of the well-known cyclopentadienyl ligand, offers unique advantages due to its fused benzene ring, leading to the "indenyl effect" – a phenomenon that can dramatically enhance catalytic activity.[1][2][3] This guide provides a comprehensive comparison of the anticipated catalytic efficiency of transition metal complexes featuring the 5-Fluoro-1-methyl-1H-indene ligand.
While direct, extensive experimental data on this specific ligand is emerging, this guide synthesizes information from studies on related fluoro- and methyl-substituted indenyl ligands to provide a predictive analysis of its performance. We will delve into the electronic and steric effects of the fluoro and methyl substituents, supported by experimental data from analogous systems, to forecast the potential of 5-Fluoro-1-methyl-1H-indene in various catalytic applications.
The Indenyl Effect: A Catalyst for Enhanced Reactivity
The "indenyl effect" is a cornerstone concept in the organometallic chemistry of indenyl complexes. It describes the significant rate enhancement of associative substitution reactions at the metal center when compared to their cyclopentadienyl counterparts.[1][2][3] This acceleration, which can be as much as 10⁸-fold, is attributed to the ability of the indenyl ligand to "slip" from an η⁵ to an η³ coordination mode. This haptotropic shift is stabilized by the aromaticity of the fused benzene ring, providing a lower-energy pathway for the incoming substrate and avoiding a high-energy, 20-electron intermediate state.[1][2][3] This unique property makes indenyl-based catalysts highly attractive for a range of chemical transformations.
The Influence of Substituents on the Indenyl Ligand
The catalytic performance of a transition metal complex is intricately linked to the electronic and steric properties of its ligands. In the case of the 5-Fluoro-1-methyl-1H-indene ligand, the fluorine and methyl groups are expected to exert distinct and potentially synergistic effects on the catalytic activity of the corresponding metal complex.
Electronic Effects of the 5-Fluoro Substituent
The fluorine atom at the 5-position of the indenyl ring is a strongly electron-withdrawing group. This property is anticipated to have several key impacts on the catalytic behavior of the metal center:
Increased Lewis Acidity: The electron-withdrawing nature of the fluorine atom will decrease the electron density at the metal center, thereby increasing its Lewis acidity. This can enhance the coordination and activation of substrates, particularly those with electron-rich functionalities.
Modified Redox Potential: The electronic perturbation caused by the fluorine substituent can alter the redox potential of the metal center, which is a critical parameter in catalytic cycles involving oxidative addition and reductive elimination steps.
Enhanced Stability: In some cases, the presence of fluorine atoms can increase the thermal and oxidative stability of the catalyst.
While direct studies on 5-fluoroindenyl complexes are limited, research on other fluorinated ligands provides valuable insights. For instance, ruthenium complexes bearing fluorinated phosphine ligands have shown distinct catalytic activities and stabilities.[4]
Steric and Electronic Effects of the 1-Methyl Substituent
The methyl group at the 1-position of the indenyl ring introduces both steric bulk and a modest electron-donating effect. These characteristics can influence the catalytic process in the following ways:
Steric Hindrance and Selectivity: The steric bulk of the methyl group can influence the coordination geometry of substrates, potentially leading to higher selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions. Studies on alkyl-substituted indenyl ligands in lanthanide-catalyzed isoprene polymerization have demonstrated a significant impact of the substituent on stereospecificity.[5]
Electron-Donating Character: As an electron-donating group, the methyl substituent will slightly increase the electron density on the indenyl ring and, consequently, at the metal center. This can modulate the reactivity of the catalyst, sometimes in opposition to the effect of the fluorine atom. The interplay between these opposing electronic effects is a key area for investigation. Research on various substituted indenyl ligands has shown that both the nature and position of the substituent are crucial in determining the electronic environment of the metal center.[6]
Predictive Analysis of 5-Fluoro-1-methyl-1H-indene Ligands in Catalysis
Based on the individual effects of the fluoro and methyl substituents, we can predict the potential performance of transition metal complexes bearing the 5-Fluoro-1-methyl-1H-indene ligand in various catalytic applications.
Catalytic Application
Predicted Performance of 5-Fluoro-1-methyl-1H-indene Complexes
Rationale
C-C Cross-Coupling Reactions
Potentially High Activity and Selectivity:
The electron-withdrawing fluorine could enhance oxidative addition, while the methyl group could influence reductive elimination and provide steric control for selectivity.
Hydrogenation & Hydrosilylation
Modulated Activity:
The Lewis acidic metal center could favor substrate activation, but the electron-donating methyl group might slightly temper this effect. The steric bulk could be beneficial for asymmetric hydrogenation.
Polymerization
High Potential for Stereocontrol:
The defined steric environment created by the methyl group could lead to high stereoselectivity in olefin polymerization, a known application for substituted indenyl complexes.[5]
C-H Activation
Promising for Electrophilic Pathways:
The increased Lewis acidity of the metal center due to the fluorine substituent could facilitate electrophilic C-H activation, a key step in many functionalization reactions.
Experimental Protocols
To facilitate further research in this area, we provide generalized, step-by-step methodologies for the synthesis of substituted indenyl ligands and their transition metal complexes, based on established procedures in the literature.
General Procedure for the Synthesis of Substituted Indenyl Ligands
The synthesis of substituted indenes often involves multi-step organic reactions. For fluoro-substituted indenes, a common route involves the functionalization of a fluorinated aromatic precursor.
Diagram: Synthetic Workflow for a Substituted Indenyl Ligand
Caption: Generalized workflow for the synthesis of substituted indenyl ligands.
Starting Material: Begin with a commercially available or synthesized fluorinated aromatic compound.
Functionalization: Introduce the necessary carbon framework through a series of organic reactions. This may include Grignard reactions, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations to form the indene core.
Methylation: The methyl group can be introduced at the 1-position via deprotonation of the indene followed by reaction with an electrophilic methyl source like methyl iodide.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
Characterization: The final product is characterized by spectroscopic methods like NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
General Procedure for the Synthesis of Transition Metal Complexes
The synthesis of transition metal indenyl complexes typically involves the deprotonation of the indenyl ligand followed by a salt metathesis reaction with a suitable metal halide precursor.
Diagram: Synthesis of a Transition Metal Indenyl Complex
A Senior Application Scientist's Guide to Benchmarking the Biological Activity of 5-Fluoro-1-methyl-1H-indene Against Standard Analogs
Introduction: The Therapeutic Potential of the Indene Scaffold The indene structural motif, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged scaffold in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of the Indene Scaffold
The indene structural motif, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of indene have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the indene core allows for substitutions that can fine-tune its pharmacological profile, making it an attractive starting point for novel drug discovery programs.[6]
This guide focuses on a specific derivative, 5-Fluoro-1-methyl-1H-indene . The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[7] Similarly, the "magic methyl" effect, where the addition of a methyl group can significantly improve a compound's pharmacokinetic or pharmacodynamic properties, is a well-documented phenomenon.[8] Given the established, albeit broad, antiviral potential of indene-based compounds, we propose a rigorous benchmarking of 5-Fluoro-1-methyl-1H-indene against established antiviral agents to characterize its activity profile.
For this comparative analysis, we will focus on its potential activity against the influenza virus. This decision is based on the urgent need for new antiviral agents to combat seasonal epidemics and potential pandemics, often exacerbated by the emergence of drug-resistant strains.[9][10] Our standard analogs for this benchmark will be the widely prescribed neuraminidase inhibitors, Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) , which represent the gold standard for treating influenza A and B infections.[11][12]
This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a comprehensive and objective comparison.
Scientific Rationale: Targeting Viral Egress with Neuraminidase Inhibitors
To understand the basis of our primary biological assays, it is crucial to understand the target: the influenza neuraminidase (NA) enzyme. NA is a critical glycoprotein on the surface of the influenza virus that facilitates the release of newly formed viral particles from an infected host cell, allowing the infection to spread.[13][14]
The mechanism is as follows:
Viral Budding: New virions assemble and bud from the host cell membrane.
Tethering: The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, keeping them tethered.
Cleavage and Release: Neuraminidase acts as a molecular scissor, cleaving these sialic acid residues and releasing the progeny virions to infect neighboring cells.[10]
Oseltamivir and Zanamivir are sialic acid analogs that act as competitive inhibitors of this enzyme.[15][16] By binding to the active site of neuraminidase, they prevent it from cleaving sialic acid, effectively trapping the new viruses on the cell surface and halting the spread of the infection.[17] Our primary hypothesis is that 5-Fluoro-1-methyl-1H-indene may exert antiviral activity through a similar mechanism.
Caption: Influenza virus release and the mechanism of neuraminidase inhibition.
Comparative Experimental Workflows
To benchmark 5-Fluoro-1-methyl-1H-indene, a multi-assay approach is required to build a comprehensive profile of its efficacy, potency, and safety relative to our standard analogs. We will conduct three core assays in parallel:
Biochemical Assay: A fluorescence-based neuraminidase inhibition assay to measure direct enzyme engagement.
Cell-Based Antiviral Assay: A plaque reduction assay to quantify the inhibition of viral replication in a host cell environment.
Cytotoxicity Assay: An MTT assay to measure the compound's toxicity to host cells, allowing for the calculation of the selectivity index.
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of influenza neuraminidase. It uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant influenza neuraminidase.
Materials:
Recombinant influenza virus neuraminidase (e.g., from H1N1 or H3N2 strains)
MUNANA substrate (2.5 mM stock in dH2O)
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
Stop Solution: 0.14 M NaOH in 83% ethanol
Test Compounds: 5-Fluoro-1-methyl-1H-indene, Oseltamivir, Zanamivir (dissolved in DMSO, then diluted in Assay Buffer)
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each test compound in Assay Buffer. The final concentrations should span a range from 0.1 nM to 100 µM.
Assay Plate Setup:
Add 25 µL of each compound dilution to triplicate wells.
Add 25 µL of Assay Buffer to "no inhibitor" control wells.
Add 50 µL of Assay Buffer to "blank" wells (no enzyme, no inhibitor).
Enzyme Addition: Add 25 µL of diluted neuraminidase solution to all wells except the blanks.
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
Reaction Initiation: Add 50 µL of 100 µM MUNANA solution to all wells to start the reaction.
Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
Fluorescence Measurement: Read the fluorescence on a fluorometer with excitation at 355 nm and emission at 460 nm.
Data Analysis:
Subtract the average background fluorescence of the blank wells from all other readings.
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Cell-Based Plaque Reduction Assay
This assay is a "gold standard" for evaluating the efficacy of an antiviral compound in a biological system.[16] It measures the ability of a compound to inhibit the replication and spread of infectious virus in a monolayer of host cells.
Objective: To determine the half-maximal effective concentration (EC50) required to reduce the number of viral plaques by 50%.
Virus: A laboratory-adapted influenza strain (e.g., A/PR/8/34 H1N1)
Infection Medium: MEM with 1 µg/mL TPCK-treated trypsin and antibiotics
Overlay Medium: 2X MEM mixed 1:1 with 1.6% agarose, containing 1 µg/mL TPCK-treated trypsin
Test Compounds: Serial dilutions in Infection Medium
Staining Solution: 0.1% Crystal Violet in 20% ethanol
6-well cell culture plates
Procedure:
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
Compound Preparation: Prepare 2-fold serial dilutions of each test compound in infection medium.
Virus Preparation: Dilute the influenza virus stock to a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.
Infection:
Wash the cell monolayers with phosphate-buffered saline (PBS).
Add 200 µL of the diluted virus to each well.
Incubate for 1 hour at 37°C to allow for viral adsorption.
Treatment:
Aspirate the virus inoculum.
Add 2 mL of the overlay medium containing the different concentrations of the test compounds (or medium alone for virus control).
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible. The agarose overlay restricts viral spread to adjacent cells, forming localized plaques.
Fixation and Staining:
Fix the cells by adding 10% formalin for at least 1 hour.
Carefully remove the agarose plug.
Stain the cell monolayer with Crystal Violet solution for 15 minutes.
Gently wash the wells with water and allow them to air dry.
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
Calculate the percentage of plaque reduction for each concentration compared to the virus control wells.
Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC50.
Protocol 3: MTT Cytotoxicity Assay
It is imperative to ensure that the observed antiviral activity is not simply a result of the compound killing the host cells.[18] The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.
Objective: To determine the half-maximal cytotoxic concentration (CC50), the concentration at which the compound reduces host cell viability by 50%.
Materials:
Host Cells: MDCK cells
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS)
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS
Test Compounds: Serial dilutions in Culture Medium
96-well clear, flat-bottom plates
Procedure:
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include "cells only" wells with no compound as a control for 100% viability.
Incubation: Incubate the plate for 48-72 hours (to match the duration of the plaque reduction assay).
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC50.
Data Presentation and Interpretation
The data from these three assays should be compiled to provide a clear, comparative overview of the compounds. The Selectivity Index (SI) , calculated as CC50 / EC50 , is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Table 1: Comparative In Vitro Activity and Cytotoxicity Profile Against Influenza A (H1N1)
[a] IC50: Half-maximal inhibitory concentration from the fluorescence-based neuraminidase assay.
[b] EC50: Half-maximal effective concentration from the MDCK cell-based plaque reduction assay.
[c] CC50: Half-maximal cytotoxic concentration from the MTT assay on MDCK cells.
[d] Selectivity Index (SI) = CC50 / EC50. A higher value is more favorable.
(Note: Data for 5-Fluoro-1-methyl-1H-indene is hypothetical for illustrative purposes. Data for Oseltamivir and Zanamivir are representative values from the literature.)
Future Directions: Pharmacokinetic Profiling
While in vitro data is crucial for initial assessment, a promising compound's journey to becoming a drug is heavily dependent on its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) it.[15][19] Early in silico or in vitro ADME assays should be considered for promising leads to predict properties like:
Oral Bioavailability: Oseltamivir is an orally available prodrug, while Zanamivir's low oral bioavailability necessitates administration via inhalation.[15][16] Determining the bioavailability of our test compound is critical.
Metabolic Stability: The fluorine substitution may enhance stability, but this must be confirmed using liver microsome assays.
Half-life: The duration of action in the body influences dosing frequency.
Conclusion
This guide outlines a robust, scientifically-grounded framework for the initial biological characterization and benchmarking of 5-Fluoro-1-methyl-1H-indene . By systematically evaluating its direct enzymatic inhibition, cell-based antiviral efficacy, and host cell cytotoxicity in direct comparison to gold-standard drugs like Oseltamivir and Zanamivir, researchers can make a data-driven assessment of its potential as a novel anti-influenza candidate. The integration of biochemical and cellular assays provides a multi-faceted view of the compound's activity, while the calculation of the Selectivity Index offers a clear metric for its therapeutic potential. Promising results from this in vitro cascade would provide a strong rationale for advancing the compound to further mechanistic studies and in vivo evaluation.
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-1-methyl-1H-indene
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5-Fluoro-1-methyl-1H-indene. As a fluorinated organic compound, this substance requires meticulous management to ens...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5-Fluoro-1-methyl-1H-indene. As a fluorinated organic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Foundational Principle: Precaution and Hazard Identification
While comprehensive toxicological data for 5-Fluoro-1-methyl-1H-indene is not extensively published, its chemical structure—specifically the presence of a carbon-fluorine bond—necessitates that it be handled as a potentially hazardous and environmentally persistent substance.[1][2] The disposal plan must therefore be conservative and adhere to the strictest protocols for halogenated organic waste.
For risk assessment, we can infer potential hazards from closely related compounds, such as (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid, which exhibits notable acute toxicity and irritation potential.[3][4] The core principle is to treat 5-Fluoro-1-methyl-1H-indene with the same level of caution as a compound with a fully established, hazardous profile.
Table 1: Chemical and Physical Properties of 5-Fluoro-1-methyl-1H-indene
The Core Directive: Destruction via High-Temperature Incineration
The chemical stability of the carbon-fluorine bond makes many fluorinated compounds resistant to natural degradation.[8] Therefore, land disposal is not a legally or environmentally sound option for this class of chemicals, which are often regulated as hazardous wastes and may be considered Persistent Organic Pollutants (POPs).[1]
The required method for the disposal of 5-Fluoro-1-methyl-1H-indene is destruction at a licensed hazardous waste facility via high-temperature incineration .[1][9] These specialized facilities operate at temperatures exceeding 1,000°C and employ advanced emission control systems ("scrubbers") to ensure that the fluorinated compound is completely destroyed and that hazardous byproducts, such as hydrogen fluoride, are neutralized before release.[1][10]
Caption: Workflow for the compliant disposal of 5-Fluoro-1-methyl-1H-indene.
Operational Protocol: Step-by-Step Disposal Plan
This protocol ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
The fundamental rule of hazardous waste management is to never mix waste streams.
Establish a Designated Waste Container: Use a container approved for liquid or solid hazardous waste, ensuring it is made of a compatible material (e.g., borosilicate glass or high-density polyethylene).
Collect Waste:
Pure Compound/Reaction Residues: Collect all unused or waste 5-Fluoro-1-methyl-1H-indene directly into the designated container.
Contaminated Labware: Collect grossly contaminated items such as pipette tips, chromatography columns, and wipes into a separate, clearly marked solid waste container. Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the first rinseate must be collected as hazardous waste. Subsequent rinses may be managed as non-hazardous waste, pending institutional policy.
Keep Container Closed: Always keep the waste container sealed when not actively adding waste to prevent the release of vapors.[3]
Step 2: Waste Container Labeling and Storage
Proper labeling is a legal requirement and is critical for safety.
Attach a Hazardous Waste Label: As soon as the container is started, affix a completed label.
Required Information: The label must include:
The full chemical name: "5-Fluoro-1-methyl-1H-indene"
CAS Number: "170941-20-5"
Hazard Pictograms: Based on the inferred hazards, include pictograms for "Harmful/Irritant" (exclamation mark) and any other warnings required by your institution.
Accumulation Start Date.
Secure Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area must have secondary containment (e.g., a chemical-resistant tray or cabinet) and be located in a well-ventilated space away from heat sources or incompatible materials.[11]
Step 3: Arranging for Final Disposal
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have a specific procedure for waste pickup requests.
Provide Documentation: Be prepared to provide the completed waste label and any other required documentation.
Professional Disposal: The EHS office or its certified contractor will transport the waste to a licensed facility for final destruction.[1] Never pour this chemical down the drain or dispose of it in regular trash.[11]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small-Scale Laboratory Spill Response
This procedure is for minor spills (typically <100 mL) that you are trained and equipped to handle.
Alert and Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.
Don Personal Protective Equipment (PPE): At a minimum, wear:
If the substance is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[12]
Cover the spill with the absorbent material, working from the outside in to prevent spreading.[12]
Collect Residue: Carefully scoop the absorbed material and any contaminated debris into a designated waste bag or container.[3][12]
Decontaminate:
Wipe the spill area with a cloth dampened with soap and water.[13]
Follow with a clean water rinse.
All cleaning materials must be disposed of as hazardous waste.
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.[12]
First Aid Measures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.
References
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